molecular formula C22H28O6 B12318900 Maoecrystal B

Maoecrystal B

Cat. No.: B12318900
M. Wt: 388.5 g/mol
InChI Key: KNRAGAKNFNKKQF-UHFFFAOYSA-N
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Description

Maoecrystal B is a useful research compound. Its molecular formula is C22H28O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAGAKNFNKKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Architecture of Maoecrystal V: A Technical Guide to its Structural Elucidation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the structural elucidation of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, through the definitive method of single-crystal X-ray crystallography. Initially reported to possess potent cytotoxic activity, its unique and intricate molecular architecture has made it a significant subject of study in natural product chemistry and total synthesis. Although the initial biological activity has been contested in later studies, the successful application of X-ray crystallography to determine its structure provides a valuable case study for researchers in drug discovery and development.[1]

Crystallographic Data Summary of Maoecrystal V

The definitive three-dimensional structure of maoecrystal V was established by a single-crystal X-ray diffraction study. The key crystallographic parameters are summarized in the table below. This data provides the foundational quantitative information for understanding the precise atomic arrangement, bond lengths, and angles of this complex natural product. The data corresponds to the Cambridge Crystallographic Data Centre (CCDC) deposition number 249099.

ParameterValue
Crystal Data
Chemical FormulaC₁₉H₂₂O₅
Formula Weight330.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.354(2)
b (Å)12.399(3)
c (Å)15.195(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1574.3(6)
Z4
Calculated Density (Mg/m³)1.393
Absorption Coefficient (mm⁻¹)0.104
F(000)704
Data Collection
Radiation (Å)MoKα (λ = 0.71073)
Temperature (K)293(2)
Theta range for data collection (°)2.33 to 26.00
Reflections collected8235
Independent reflections3090 [R(int) = 0.0346]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3090 / 0 / 221
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.0453, wR₂ = 0.1158
R indices (all data)R₁ = 0.0538, wR₂ = 0.1235
Absolute structure parameter-0.1(6)
Largest diff. peak and hole (e.Å⁻³)0.407 and -0.211

Experimental Protocols

The structural determination of maoecrystal V through X-ray crystallography involves a series of precise experimental procedures. The following protocols are a generalized representation based on standard practices for small molecule crystallography.

Crystallization of Maoecrystal V
  • Purification: The isolated maoecrystal V is first purified to the highest possible degree using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Purity is essential for the growth of high-quality single crystals.

  • Solvent Selection: A suitable solvent or a mixture of solvents is chosen for crystallization. This is typically achieved by screening various solvents to find one in which the compound has moderate solubility. For maoecrystal V, a common method for crystallization of natural products is slow evaporation from a solution. A solvent system such as a mixture of acetone, methanol, and water has been reported for the crystallization of maoecrystal V.

  • Crystal Growth: The purified compound is dissolved in the chosen solvent system to create a saturated or near-saturated solution. This solution is then allowed to stand undisturbed in a loosely capped vial. Slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of single crystals over a period of several days to weeks.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations and radiation damage. The diffractometer, equipped with a radiation source (e.g., MoKα) and a detector, rotates the crystal while irradiating it with X-rays. The diffraction pattern is recorded as a series of images.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules like maoecrystal V, direct methods are typically employed to determine the initial phases of the structure factors.

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate 3D model of the molecule.

Logical Workflow and Diagrams

The process of elucidating the structure of a novel natural product like maoecrystal V follows a logical workflow from isolation to final structural validation.

structural_elucidation_workflow Workflow for the Structural Elucidation of Maoecrystal V cluster_isolation Isolation and Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis and Validation isolation Isolation from Isodon eriocalyx purification Chromatographic Purification (e.g., HPLC) isolation->purification crystallization Crystallization purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Crystallographic Data Analysis structure_refinement->data_analysis structure_validation Final Structure Validation data_analysis->structure_validation final_report Structural Report structure_validation->final_report Publication/ Deposition (CCDC)

Caption: A flowchart illustrating the key stages in the structural elucidation of maoecrystal V.

Biological Activity Context

It is important for researchers and drug development professionals to be aware of the evolving understanding of a natural product's biological activity. The initial excitement surrounding maoecrystal V was due to its reported potent and selective cytotoxicity against HeLa cells.[1] However, a subsequent study involving the total synthesis of maoecrystal V by Baran and coworkers led to a re-evaluation of its biological activity.[1] Their findings indicated a lack of significant anticancer activity across a panel of cancer cell lines, suggesting that the initially reported biological effects may not be reproducible.[1] This highlights the critical importance of verifying biological data, particularly when considering a natural product as a potential drug lead.

The following diagram illustrates the relationship between the initial discovery and the subsequent re-evaluation of maoecrystal V's biological properties.

biological_activity_timeline Biological Activity Assessment of Maoecrystal V initial_report Initial Report (2004): Potent Cytotoxicity against HeLa Cells total_synthesis Total Synthesis Efforts initial_report->total_synthesis Stimulated interest reevaluation Re-evaluation of Biological Activity (Baran et al.) total_synthesis->reevaluation Enabled re-testing conclusion Conclusion: Initial activity not reproduced. Need for rigorous validation. reevaluation->conclusion

Caption: A diagram showing the timeline of the biological activity assessment of maoecrystal V.

References

Maoecrystal B: A Technical Guide to its Unique Pentacyclic Ent-Kauranoid Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maoecrystal B is a member of the complex family of natural products known as maoecrystals, which are characterized by their intricate, polycyclic structures. These compounds are a subclass of ent-kauranoid diterpenes, a group of molecules that have garnered significant interest from the scientific community due to their challenging molecular architecture and potential biological activities. This technical guide provides an in-depth exploration of the core chemical features of this compound, its synthetic pathways, and a critical analysis of its biological evaluation, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this unique molecular entity.

The defining feature of this compound is its pentacyclic ent-kauranoid skeleton. This rigid, cage-like structure is adorned with multiple stereocenters and functional groups, making it a formidable challenge for total synthesis. The unique arrangement of its five rings, including a bridged bicyclo[3.2.1]octane core, has made it a compelling target for synthetic chemists, driving the development of novel synthetic strategies and methodologies.

Initially, the excitement surrounding the maoecrystal family was amplified by reports of potent cytotoxic activity against various cancer cell lines. However, subsequent studies and the total synthesis of related family members have led to a re-evaluation of these initial findings, adding a layer of intrigue to the story of these molecules. This guide will delve into the specifics of these findings, presenting the available data in a clear and comparative format.

Quantitative Biological Data

The biological activity of the closely related and more studied maoecrystal V has been a subject of conflicting reports. The initial excitement surrounding this class of compounds was largely based on a 2004 report of its potent and selective cytotoxicity against HeLa (cervical cancer) cells. However, a subsequent total synthesis and biological evaluation in 2016 failed to reproduce this activity. A summary of the reported cytotoxic activities is presented below.

CompoundCell LineReported IC50 (µg/mL)Reported IC50 (nM)Reference
Maoecrystal VHeLa0.02~60Sun et al., 2004[1]
Cisplatin (control)HeLa0.99~3300Sun et al., 2004[1]
(-)-Maoecrystal VVarious Cancer Cell LinesNo significant activity-Cernijenko et al., 2016[2]

Experimental Protocols

Cytotoxicity Assays

The following is a generalized protocol for determining the cytotoxic activity of a compound against a cancer cell line, based on standard methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

  • Test compound (e.g., this compound/V)

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A stock solution of the test compound is prepared in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the medium containing the various concentrations of the test compound is added. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assay: After incubation, the medium is removed, and a solution of MTT in medium is added to each well. The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan (B1609692) crystals.

  • Data Acquisition: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution. The absorbance of each well is then measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Key Strategies in Total Synthesis

The total synthesis of maoecrystal V, a close analog of this compound, has been a significant focus in the synthetic organic chemistry community. Several research groups have reported successful total syntheses, each employing unique strategies to construct the complex pentacyclic core. A high-level overview of some of the key approaches is provided below.

  • Diels-Alder Cycloaddition: A common strategy in many of the reported syntheses is the use of an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core of the molecule. This powerful cycloaddition reaction allows for the rapid assembly of multiple stereocenters in a single step.

  • Pinacol-type Rearrangement: At least one synthesis has been modeled after the proposed biosynthesis, featuring a key pinacol-type rearrangement to construct a crucial quaternary stereocenter.

  • C-H Functionalization: Enantioselective C-H functionalization has been employed in some approaches to set key stereocenters early in the synthetic sequence.

  • Oxidative Cycloetherification: The formation of the strained tetrahydrofuran (B95107) ring has been achieved through methods such as oxidative cycloetherification.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Harvest and count HeLa cells B Seed cells into 96-well plates A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of this compound C->D E Incubate for 48-72 hours D->E F Add MTT reagent E->F G Dissolve formazan crystals in DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % viability vs. control H->I J Determine IC50 value I->J

Caption: Generalized workflow for a cell viability assay.

signaling_pathway MaoB This compound Target Putative Cellular Target(s) MaoB->Target Binding? Apoptosis Apoptosis Target->Apoptosis Induction? CellCycle Cell Cycle Arrest Target->CellCycle Induction? Cytotoxicity Cell Death Apoptosis->Cytotoxicity CellCycle->Cytotoxicity

Caption: Hypothetical signaling pathway for cytotoxicity.

logical_relationship cluster_discovery Discovery and Initial Report cluster_synthesis Total Synthesis Efforts cluster_reevaluation Biological Re-evaluation Discovery Isolation of Maoecrystal V from Isodon eriocalyx InitialReport Report of Potent Cytotoxicity (IC50 = 0.02 µg/mL vs. HeLa) Discovery->InitialReport Synthesis Multiple total syntheses achieved by various research groups InitialReport->Synthesis Stimulated interest Reevaluation Re-evaluation of biological activity with synthetic material Synthesis->Reevaluation Enabled NoActivity Finding of no significant cytotoxicity Reevaluation->NoActivity

Caption: Logical timeline of Maoecrystal V research.

Conclusion

This compound, and its closely studied relative maoecrystal V, represent a fascinating case study in natural product chemistry and chemical biology. The unique and complex pentacyclic ent-kauranoid skeleton has served as a compelling target for the development of innovative synthetic strategies. While the initial reports of potent anticancer activity generated considerable excitement, the subsequent re-evaluation of its biological properties highlights the critical importance of rigorous and reproducible biological testing, especially after a total synthesis has been achieved.

For researchers in drug discovery, the story of maoecrystal V serves as a cautionary tale regarding the potential for discrepancies in biological data and underscores the necessity of confirming the activity of a natural product with a totally synthetic sample. For synthetic chemists, the maoecrystal family continues to be a source of inspiration, pushing the boundaries of what is possible in the construction of complex molecular architectures. Future research in this area may focus on the synthesis of novel analogs to explore whether the pentacyclic scaffold can be modified to elicit potent and selective biological activity.

References

The Labyrinthine Path to Maoecrystal B: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B belongs to the complex family of ent-kaurane diterpenoids, a class of natural products renowned for their intricate molecular architectures and significant biological activities. Isolated from the medicinal herb Isodon eriocalyx, these compounds have garnered substantial interest from the scientific community. While the definitive biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, a plausible route can be proposed based on the well-established biosynthesis of its parent ent-kaurane skeleton and the proposed biogenesis of structurally related compounds, most notably maoecrystal V. This technical guide provides a comprehensive overview of the currently understood and hypothesized biosynthetic steps leading to this compound, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Core Biosynthetic Pathway: From Acyclic Precursor to the ent-Kaurane Scaffold

The biosynthesis of all ent-kaurane diterpenoids, including this compound, commences from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct terpene synthases.

  • Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The first committed step involves the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

  • Formation of ent-Kaurene (B36324): The second cyclization is catalyzed by ent-kaurene synthase (KS), which facilitates the ionization of the diphosphate group from ent-CPP and a subsequent cascade of intramolecular rearrangements to yield the tetracyclic hydrocarbon, ent-kaurene. This molecule serves as the fundamental scaffold for the vast majority of ent-kaurane diterpenoids.

ent-Kaurane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS

Figure 1: Core biosynthetic pathway to the ent-kaurane skeleton.

Proposed Biosynthetic Pathway to the Maoecrystal Core

The biosynthesis of the highly rearranged maoecrystal framework is believed to diverge from the core ent-kaurane pathway following a series of oxidative modifications of the ent-kaurene skeleton. The proposed pathway, largely inferred from studies on maoecrystal V, involves a key skeletal rearrangement.[1][2]

A plausible precursor to the maoecrystal family is an oxidized ent-kaurane intermediate, such as epi-eriocalyxin A, which possesses a [3.2.1] bicyclooctane system. A pivotal step in the biosynthesis is a proposed pinacol-type rearrangement of this precursor. This rearrangement would transform the [3.2.1] bicyclic system into the characteristic [2.2.2] bicyclooctane core found in many maoecrystals.[2]

Subsequent oxidative modifications, including hydroxylations, epoxidations, and ring cleavage or lactonization, would then tailor the rearranged core to generate the diverse array of maoecrystal structures, including this compound. The specific sequence and nature of these late-stage enzymatic transformations are yet to be determined experimentally.

Proposed Maoecrystal Biosynthesis ent_Kaurene ent-Kaurene Oxidized_ent_Kaurane Oxidized ent-Kaurane (e.g., epi-eriocalyxin A) ent_Kaurene->Oxidized_ent_Kaurane P450s Pinacol_Intermediate Carbocation Intermediate Oxidized_ent_Kaurane->Pinacol_Intermediate Protonation Rearranged_Core Rearranged [2.2.2] Bicyclooctane Core Pinacol_Intermediate->Rearranged_Core Pinacol-type Rearrangement Maoecrystal_B This compound Rearranged_Core->Maoecrystal_B Further Oxidations & Modifications Other_Maoecrystals Other Maoecrystals Rearranged_Core->Other_Maoecrystals Tailoring Enzymes

Figure 2: Proposed biosynthetic pathway to the maoecrystal core.

Quantitative Data

Currently, there is a lack of quantitative data, such as enzyme kinetic parameters or metabolic flux analysis, specifically for the biosynthetic pathway of this compound. The isolation yields of this compound and related compounds from Isodon eriocalyx can provide an indirect measure of their natural abundance.

CompoundPlant SourceIsolation Yield (% dry weight)Reference
This compoundIsodon eriocalyxData not available-
Maoecrystal VIsodon eriocalyx0.001%[2]
Eriocalyxin BIsodon eriocalyx0.02%[3]

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not yet available. However, a general workflow for investigating such a pathway would involve the following key experiments:

Isotope Labeling Studies
  • Objective: To trace the incorporation of early precursors into this compound.

  • Methodology:

    • Administer isotopically labeled precursors (e.g., ¹³C-glucose, ¹³C-pyruvate, or deuterated mevalonate) to Isodon eriocalyx plants or cell cultures.

    • Isolate this compound from the labeled plant material.

    • Analyze the isotopic enrichment pattern of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • The observed labeling pattern can confirm the origin of the carbon skeleton from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathway and trace the fate of specific atoms through the biosynthetic cascade.

Enzyme Assays
  • Objective: To identify and characterize the enzymes responsible for the key biosynthetic steps.

  • Methodology:

    • Prepare a protein extract from the tissues of Isodon eriocalyx where this compound is produced.

    • Synthesize proposed intermediates (e.g., oxidized ent-kaurane precursors).

    • Incubate the protein extract with the synthesized substrate and necessary cofactors (e.g., NADPH for P450 monooxygenases).

    • Monitor the formation of the product (the subsequent intermediate or final product) using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once enzymatic activity is detected, purify the responsible enzyme using chromatographic techniques and characterize its kinetic properties.

Gene Identification and Heterologous Expression
  • Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

  • Methodology:

    • Perform transcriptome sequencing (RNA-seq) on tissues of Isodon eriocalyx that actively produce this compound to identify candidate genes, particularly those encoding cytochrome P450 monooxygenases and other tailoring enzymes.

    • Clone the candidate genes and express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

    • Perform in vitro enzyme assays with the purified recombinant enzymes or in vivo feeding experiments with the engineered microbial strains to confirm the function of the encoded proteins in the biosynthetic pathway.

Experimental Workflow cluster_0 In Vivo Studies cluster_1 In Vitro Studies cluster_2 Molecular Biology Isotope_Labeling Isotope Labeling in I. eriocalyx Isolation Isolation & Structural Analysis (NMR, MS) Isotope_Labeling->Isolation Enzyme_Assay Enzyme Assays with Proposed Intermediates Isolation->Enzyme_Assay Identified Intermediates Protein_Extraction Protein Extraction from I. eriocalyx Protein_Extraction->Enzyme_Assay Gene_Cloning Gene Cloning & Heterologous Expression Enzyme_Assay->Gene_Cloning Identified Enzyme Activity Transcriptomics Transcriptome Sequencing Transcriptomics->Gene_Cloning Enzyme_Characterization Recombinant Enzyme Characterization Gene_Cloning->Enzyme_Characterization Enzyme_Characterization->Isotope_Labeling Confirmed Pathway

Figure 3: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthetic pathway to this compound remains an exciting area of scientific inquiry. While the early steps involving the formation of the ent-kaurane skeleton are well-understood, the late-stage tailoring reactions, particularly the proposed skeletal rearrangement and subsequent oxidative modifications, are based on strong chemical logic and analogy to related compounds but await direct experimental verification. The application of modern experimental techniques, including isotope labeling, enzyme assays, and functional genomics, will be crucial in fully unraveling the intricate enzymatic machinery responsible for the biosynthesis of this complex and fascinating natural product. A detailed understanding of this pathway will not only provide profound insights into the chemical ecology of Isodon eriocalyx but also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications.

References

The Architectural Challenge of Maoecrystal V: A Technical Guide to the Synthesis of Contiguous Quaternary Stereocenters

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The ent-kauranoid diterpene maoecrystal V, a natural product isolated from Isodon eriocalyx, presents a formidable challenge in chemical synthesis due to its densely functionalized and sterically congested pentacyclic core.[1][2] A defining feature of its architecture is the presence of four contiguous quaternary stereogenic centers, a motif that has spurred the development of innovative and elegant synthetic strategies.[2] This technical guide provides an in-depth analysis of the key total syntheses of maoecrystal V, with a focus on the methodologies employed to construct its characteristic all-carbon quaternary stereocenters. Detailed experimental protocols for pivotal reactions, comparative data, and visual pathway representations are provided to serve as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction: The Synthetic Puzzle of Maoecrystal V

First isolated in 1994 and structurally elucidated in 2004, maoecrystal V (1) exhibits a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[3] Its intricate structure is characterized by a bicyclo[2.2.2]octane core fused to a δ-lactone and a strained tetrahydrofuran (B95107) ring.[4] The core of this complexity lies in the vicinal quaternary stereocenters at C9 and C10, which are part of a larger network of four contiguous stereogenic quaternary carbons. This structural feature poses a significant hurdle for chemical synthesis, primarily due to the severe steric hindrance that impedes the formation of carbon-carbon bonds.

The initial reports of potent cytotoxic activity against HeLa cervical cancer cells (IC50 = 20 ng/mL) further intensified interest in maoecrystal V as a synthetic target. Although a 2016 reassessment by the Baran group indicated no significant anticancer properties, the molecule remains a benchmark target for validating novel synthetic methodologies.

To date, several research groups have successfully completed the total synthesis of maoecrystal V, each employing a distinct strategy to address the challenge of its contiguous quaternary centers. The principal approaches can be broadly categorized into two main strategies:

  • Diels-Alder Cycloadditions: The majority of early syntheses utilized the Diels-Alder reaction, either in an intramolecular (IMDA) or intermolecular fashion, to construct the sterically demanding bicyclo[2.2.2]octane core. This convergent approach allows for the rapid assembly of the core framework.

  • Biomimetic Rearrangement: A more recent and highly efficient approach, pioneered by the Baran group, mimics the proposed biosynthetic pathway of maoecrystal V. This strategy involves a key pinacol-type rearrangement of a [3.2.1]-bicyclooctane scaffold to forge the [2.2.2] system.

This guide will dissect the landmark total syntheses, providing a comparative analysis of their efficiency and the innovative solutions they offer for constructing complex molecular architectures.

Synthetic Strategies and Key Transformations

The Danishefsky Synthesis: An Intramolecular Diels-Alder Approach

The first racemic total synthesis of maoecrystal V was reported by the Danishefsky group in 2012. Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core, followed by a series of intricate functional group manipulations to complete the synthesis.

A key challenge in this synthesis was managing the stereochemistry of the A/C ring fusion. This was ingeniously addressed through an intramolecular delivery of a hydrogen atom to the sterically hindered β-face of the tetrahydrofuran ring via an epoxide rearrangement. The final stages of the synthesis involved the installation of the gem-dimethyl group on the A-ring using a Simmons-Smith inspired cyclopropanation, followed by reductive cleavage.

Danishefsky_Workflow start Simple Starting Materials core_construction IMDA Cyclization (Bicyclo[2.2.2]octane formation) start->core_construction ring_fusion Epoxide Rearrangement (A/C trans-fusion) core_construction->ring_fusion functionalization A-Ring Functionalization (gem-dimethyl installation) ring_fusion->functionalization end_game Late-Stage Oxidations & Isomerization functionalization->end_game maoecrystal_v Maoecrystal V (Racemic) end_game->maoecrystal_v

Caption: Key stages of Zakarian's enantioselective synthesis of maoecrystal V.

The Thomson Synthesis: An Intermolecular Diels-Alder Strategy

In 2014, the Thomson group reported an asymmetric synthesis of (-)-maoecrystal V that utilized a key intermolecular Diels-Alder reaction. Their "west-to-east" strategy involved the early construction of the tetrahydrofuran ring with the correct stereochemistry. This was followed by an oxidative cyclodearomatization to set the stage for the crucial intermolecular cycloaddition that forged the carbocyclic core. Late-stage C-H oxidation was then used to install the final functional groups.

The Baran Synthesis: A Biomimetic Pinacol (B44631) Rearrangement

Breaking from the prevalent Diels-Alder strategies, the Baran group disclosed a highly concise and efficient 11-step enantioselective synthesis of (-)-maoecrystal V in 2016. Their approach was inspired by the proposed biosynthesis and features a biomimetic pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core from a [3.2.1] scaffold.

The synthesis commenced with a highly enantioselective conjugate addition to establish an early stereocenter (99% ee). The key pinacol rearrangement was achieved by treating a diol precursor with aqueous tosic acid, which yielded the desired [2.2.2] bicycle in 45% yield. A particularly challenging step was the installation of the final quaternary center via an enolate hydroxymethylation. The synthesis culminated in a remarkable one-pot cascade of seven reactions to furnish the final product.

Signaling Pathway of Baran's Biomimetic Rearrangement

Baran_Pathway start Convergent Fragment Coupling diol Diol Intermediate ([3.2.1] Scaffold) start->diol pinacol Pinacol Rearrangement (TsOH, 85 °C) diol->pinacol H+ bicycle [2.2.2] Bicyclic Core (Key Quaternary Center Formed) pinacol->bicycle hydroxymethylation Enolate Hydroxymethylation (Final Quaternary Center) bicycle->hydroxymethylation cascade One-Pot Cascade (7 Reactions) hydroxymethylation->cascade product (-)-Maoecrystal V cascade->product

Caption: Key bond-forming events in the Baran biomimetic synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data from the discussed enantioselective total syntheses of (-)-maoecrystal V.

Parameter Danishefsky (2012, Racemic) Zakarian (2014, Enantioselective) Thomson (2014, Enantioselective) Baran (2016, Enantioselective)
Chirality RacemicEnantioselectiveEnantioselectiveEnantioselective
Key Strategy Intramolecular Diels-AlderIntramolecular Diels-AlderIntermolecular Diels-AlderBiomimetic Pinacol Rearrangement
Total Steps ~30~25~2011
Key Step Yield Not Applicable (IMDA yield not isolated)C-H functionalized ester (84% ee)Diels-Alder adduct (Good yield)Pinacol Rearrangement (45%)
Overall Yield Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Initial ee Not Applicable84% (post-auxiliary)Not explicitly stated99% (conjugate addition)

Experimental Protocols

This section provides detailed methodologies for selected key reactions from the Baran and Zakarian syntheses, compiled from published procedures.

Baran's Biomimetic Pinacol Rearrangement
  • Reaction: Formation of the bicyclo[2.2.2]octane core (Intermediate 3 in the 2016 JACS publication).

  • Procedure: To a solution of the diol precursor (1.0 eq) in a suitable solvent (e.g., toluene), an aqueous solution of p-toluenesulfonic acid (TsOH) is added. The reaction mixture is heated to 85 °C and stirred for approximately 17 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the desired bicyclo[2.2.2]octanone intermediate.

  • Yield: 45%

Baran's One-Pot Cascade Finale
  • Reaction: Conversion of advanced intermediate 16 to (-)-maoecrystal V.

  • Procedure: The advanced nitrile intermediate 16 (1.0 eq) is dissolved in acetone (B3395972). Dimethyldioxirane (DMDO) in acetone is added, and the mixture is stirred for 24 hours at room temperature to form a diepoxide intermediate. The solvent is removed, and the residue is dissolved in acetonitrile. A pre-mixed solution of indium(III) iodide (InI₃) and magnesium iodide (MgI₂) is added, and the reaction is stirred. This is followed by the addition of Dess-Martin periodinane. The cascade is completed by adding an aqueous buffer (pH 7.4), potassium carbonate, Oxone, and tetrabutylammonium (B224687) hydrogen sulfate. The mixture is stirred for approximately 29 hours. The reaction is worked up by quenching with sodium thiosulfate (B1220275) solution and extraction with an organic solvent. The crude product is purified by chromatography.

  • Yield: 76% over the 7-step cascade.

Zakarian's Enantiodetermining C-H Functionalization
  • Reaction: Rhodium-catalyzed C-H insertion to form a dihydrobenzofuran intermediate.

  • Procedure: To a solution of the diazoester precursor bearing a chiral auxiliary (1.0 eq) in a dry, inert solvent such as dichloromethane, a rhodium catalyst (e.g., Rh₂(OAc)₄, ~1 mol%) is added at room temperature under an inert atmosphere (e.g., argon). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the enantioenriched dihydrobenzofuran product.

  • Enantiomeric Excess: The subsequent cleavage of the chiral auxiliary yields the target ester with an 84% ee.

Conclusion

The total synthesis of maoecrystal V has served as a crucible for innovation in synthetic organic chemistry. The challenge of constructing its four contiguous quaternary stereocenters has been met with remarkable ingenuity, evolving from multi-step Diels-Alder-based strategies to a highly concise biomimetic rearrangement. The Danishefsky and Zakarian syntheses demonstrated the power of the IMDA reaction, with Zakarian's enantioselective route showcasing the strategic use of C-H functionalization for early-stage stereocontrol. The Baran synthesis stands as a testament to the elegance and efficiency of biosynthesis-inspired strategy, culminating in a powerful one-pot cascade that rapidly finalizes the complex architecture. These endeavors not only provide pathways to maoecrystal V and its analogs for further biological study but also enrich the toolbox of synthetic chemists with robust strategies for tackling sterically congested and complex molecular targets. The lessons learned from these synthetic journeys will undoubtedly influence the design and execution of future syntheses in natural product chemistry and drug discovery.

References

Initial Reports on the Cytotoxicity of Maoecrystal V in HeLa Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "maoecrystal B" did not yield specific cytotoxic data. However, the closely related compound, maoecrystal V , has been the subject of cytotoxicity studies in HeLa cells. It is presumed that "this compound" was a typographical error and this document will focus on the available data for maoecrystal V.

This technical guide provides an in-depth overview of the initial findings regarding the cytotoxicity of maoecrystal V in human cervical adenocarcinoma (HeLa) cells. It is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the reported quantitative data, outlines plausible experimental protocols based on standard laboratory procedures, and presents the logical flow of the initial biological evaluation.

Conflicting Reports on Cytotoxicity

A significant point of contention exists in the scientific literature regarding the cytotoxic effects of maoecrystal V on HeLa cells. The initial report by Sun and coworkers, who first isolated the compound, described potent and selective inhibitory activity. However, a subsequent study by Baran and coworkers, who achieved the total synthesis of maoecrystal V, reported a lack of any significant cytotoxicity in a panel of cancer cell lines, including HeLa. This discrepancy is a critical consideration for any future research on this compound.[1][2]

Quantitative Cytotoxicity Data

The initial reports of maoecrystal V's activity against HeLa cells presented significant cytotoxic potency. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundCell LineReported IC50Reference
Maoecrystal VHeLa~20 ng/mL (~0.02 µg/mL)[3][4]
Maoecrystal VHeLa0.02 µg/mL[1]
Cisplatin (control)HeLa0.99 µg/mL

Re-evaluation of Cytotoxicity

A later study that successfully synthesized maoecrystal V conducted a re-evaluation of its biological activity. This subsequent analysis found the compound to be virtually inactive against a panel of cancer cell lines.

CompoundCell LineResultReference
Synthetic Maoecrystal VHeLa and 31 other cancer cell linesLittle to no activity

Plausible Experimental Protocols

While the precise, detailed experimental protocols from the initial cytotoxicity studies by Sun et al. are not extensively published, a standard methodology for assessing the cytotoxicity of a novel compound in HeLa cells can be constructed based on common laboratory practices.

HeLa Cell Culture
  • Cell Line: HeLa (Human cervical adenocarcinoma) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA, centrifuged, and resuspended in fresh culture medium for passaging.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of maoecrystal V in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of maoecrystal V are made in the culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of maoecrystal V. Control wells containing vehicle (DMSO) only and untreated cells are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, under standard culture conditions.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are corrected for background absorbance. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways through which maoecrystal V might exert cytotoxic effects in HeLa cells, should the initial reports of its activity be accurate. The primary focus of the available literature has been on the isolation, chemical synthesis, and a re-evaluation of its cytotoxic potential. Further investigation would be required to elucidate any potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis HeLa_culture HeLa Cell Culture Cell_seeding Seed Cells in 96-well Plates HeLa_culture->Cell_seeding Treatment Treat Cells with Compound Cell_seeding->Treatment Compound_prep Prepare Maoecrystal V Dilutions Compound_prep->Treatment MTT_addition Add MTT Reagent Treatment->MTT_addition Incubation Incubate for Formazan Formation MTT_addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance Read Absorbance Solubilization->Absorbance Data_analysis Calculate % Viability Absorbance->Data_analysis IC50 Determine IC50 Value Data_analysis->IC50

References

review of maoecrystal B research and development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research and Development of Maoecrystal V

A note on nomenclature: This document focuses on the research and development of maoecrystal V . Initial searches for "maoecrystal B" did not yield relevant results, suggesting a possible typographical error in the original query. The vast body of scientific literature centers on maoecrystal V, a complex diterpenoid that has garnered significant attention for its intricate molecular architecture and initially reported biological activity.

Introduction

Maoecrystal V is a natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] First isolated in 1994, its complex structure was not fully elucidated and reported until 2004 through X-ray crystallography.[3] Structurally, it is a highly modified ent-kauranoid diterpenoid characterized by a dense, pentacyclic framework.[4][5] This intricate structure includes a bicyclo[2.2.2]octan-2-one system, a δ-valerolactone, a cyclohexene (B86901) subunit, and a strained central oxolane ring, featuring three contiguous quaternary stereocenters.

The initial report of potent and selective cytotoxicity against HeLa human cervical cancer cells, with an IC50 value of 20 ng/mL, sparked considerable interest in the scientific community, positioning maoecrystal V as a promising anticancer lead agent. However, subsequent studies and the total synthesis of maoecrystal V have led to a re-evaluation of its biological activity, with some research indicating a lack of significant cytotoxicity. This discrepancy has made the synthesis and biological validation of maoecrystal V a compelling area of research.

Biological Activity and Cytotoxicity

The initial excitement surrounding maoecrystal V was largely due to its reported potent and selective anticancer properties. However, follow-up studies by research groups that achieved the total synthesis of the molecule have presented conflicting data. A summary of the reported in vitro cytotoxicity is presented below.

Cell LineReported IC50Reference
HeLa (Human cervical cancer)20 ng/mL (0.02 µg/mL)
HeLa (Human cervical cancer)2.9 µg/mL
K562 (Human leukemia)>10 µg/mL
A549 (Human lung carcinoma)>10 µg/mL
BGC-823 (Human adenocarcinoma)>10 µg/mL
Various Cancer Cell LinesInactive

Total Synthesis Strategies

The complex, sterically congested structure of maoecrystal V has made it a formidable target for total synthesis, attracting the attention of numerous research groups. A variety of synthetic strategies have been developed, with a central challenge being the construction of the bicyclo[2.2.2]octane core and the stereoselective formation of the contiguous quaternary centers.

A common and pivotal strategy in many of the successful total syntheses of maoecrystal V is the use of an intramolecular Diels-Alder (IMDA) reaction . This powerful cycloaddition allows for the rapid assembly of the complex bicyclic core of the molecule. Different research groups have explored various approaches to the IMDA reaction, including thermal and Lewis acid-catalyzed conditions, and have designed different precursors to control the stereochemical outcome.

Alternative strategies have also been successfully employed. For instance, the Baran group developed a synthesis that mimics the proposed biosynthetic pathway, utilizing a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane system, thereby avoiding the Diels-Alder reaction. Other key reactions featured in the various synthetic routes include C-H functionalization, radical cyclizations, and complex epoxide rearrangements.

The following diagram illustrates a generalized retrosynthetic analysis for maoecrystal V, highlighting the key disconnection points common in many synthetic approaches.

G maoecrystal_V Maoecrystal V late_stage Late-Stage Functionalizations (Oxidations, etc.) maoecrystal_V->late_stage pentacyclic_core Pentacyclic Core late_stage->pentacyclic_core imda Intramolecular Diels-Alder Reaction pentacyclic_core->imda imda_precursor IMDA Precursor imda->imda_precursor fragment_coupling Fragment Coupling imda_precursor->fragment_coupling building_blocks Simpler Chiral Building Blocks fragment_coupling->building_blocks

Generalized retrosynthetic approach to maoecrystal V.

Experimental Protocols

The following is a representative experimental protocol for the key intramolecular Diels-Alder (IMDA) reaction, synthesized from methodologies described in the literature. It is important to note that specific conditions and substrates vary significantly between different total syntheses.

Representative Protocol for Intramolecular Diels-Alder (IMDA) Cyclization

  • Reaction Setup: A solution of the IMDA precursor (e.g., a substituted cyclohexadienone with a tethered dienophile) is prepared in a suitable high-boiling solvent such as toluene (B28343) or o-dichlorobenzene in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Thermal Conditions: The reaction mixture is heated to a high temperature, typically ranging from 120°C to 180°C, and stirred for several hours to days. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired pentacyclic core structure.

  • Characterization: The structure and stereochemistry of the cycloadduct are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, where possible, single-crystal X-ray diffraction.

Biosynthetic Pathway

The proposed biosynthesis of maoecrystal V is also a subject of scientific inquiry. It is hypothesized to arise from a common ent-kauranoid precursor through a series of complex enzymatic transformations. One of the key proposed steps is a biosynthetic pinacol-type rearrangement of a [3.2.1]-bicyclooctane intermediate to form the characteristic [2.2.2]-bicyclooctane core of maoecrystal V. This proposed pathway has inspired some of the biomimetic total synthesis strategies.

The diagram below illustrates a simplified proposed biosynthetic pathway for maoecrystal V.

G ent_kaurane ent-Kaurane Precursor oxidations Oxidative Modifications ent_kaurane->oxidations bicylo_321 [3.2.1]-Bicyclooctane Intermediate oxidations->bicylo_321 rearrangement Pinacol-Type Rearrangement bicylo_321->rearrangement bicylo_222 [2.2.2]-Bicyclooctane Core rearrangement->bicylo_222 cyclizations Further Cyclizations and Modifications bicylo_222->cyclizations maoecrystal_V Maoecrystal V cyclizations->maoecrystal_V

Proposed biosynthetic pathway of maoecrystal V.

Conclusion

Maoecrystal V remains a significant molecule in the field of natural product chemistry. Its complex and elegant structure has served as a benchmark for the development of new synthetic methodologies and strategies. While its initial promise as a potent and selective anticancer agent has been questioned by subsequent studies, the chemistry surrounding maoecrystal V continues to be a rich area of research. Future work may focus on the synthesis of analogues to definitively elucidate the structure-activity relationships and to potentially develop new therapeutic agents. The story of maoecrystal V underscores the importance of rigorous biological re-evaluation of natural products following their successful total synthesis.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Synthetic Strategies and Methodologies

Note on Nomenclature: The following document details the total synthesis of maoecrystal V. It is highly probable that the query for "maoecrystal B" was a typographical error, as the significant body of chemical synthesis literature focuses exclusively on maoecrystal V, a structurally complex diterpenoid that has garnered substantial attention from the synthetic community.

Maoecrystal V is a pentacyclic diterpenoid natural product isolated from Isodon eriocalyx. Its intricate molecular architecture, characterized by a congested cage-like structure featuring a bicyclo[2.2.2]octane core and four contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis. Several research groups have successfully completed the total synthesis of maoecrystal V, each employing unique and innovative strategies. These campaigns have not only demonstrated remarkable feats of chemical synthesis but have also spurred the development of new synthetic methodologies. This document provides a detailed overview of the key strategies and experimental protocols from the research groups of Yang, Danishefsky, Zakarian, Thomson, and Baran.

Comparative Analysis of Synthetic Strategies

The various successful total syntheses of maoecrystal V can be broadly categorized by their approach to constructing the challenging bicyclo[2.2.2]octane core and the overall strategic plan for assembling the pentacyclic framework. The primary strategies involve either a Diels-Alder cycloaddition or a biomimetic pinacol (B44631) rearrangement.

Lead Researcher(s) Key Strategy Chirality Longest Linear Sequence (Steps) Overall Yield (%) Key Reactions
Yang Intramolecular Diels-Alder ReactionRacemic & Enantioselective~20Not explicitly statedWessely oxidative dearomatization, Intramolecular Diels-Alder, Rh-catalyzed O-H insertion.[1][2]
Danishefsky Intramolecular Diels-Alder ReactionRacemic~25~0.3Intramolecular Diels-Alder, Epoxide rearrangements.[3]
Zakarian Intramolecular Diels-Alder ReactionRacemic & Enantioselective~24~1.5Rh-catalyzed C-H functionalization, Intramolecular Diels-Alder, Radical cyclization.[4][5]
Thomson Intermolecular Diels-Alder ReactionEnantioselective~20Not explicitly statedIntramolecular Heck reaction, Oxidative cycloetherification, Intermolecular Diels-Alder.
Baran Biomimetic Pinacol RearrangementEnantioselective11~7.3 (ideal)Enantioselective conjugate addition, Pinacol rearrangement, Late-stage cascade reactions.

Retrosynthetic Analysis and Strategic Diagrams

The following diagrams illustrate the high-level retrosynthetic logic employed in each of the key total syntheses of maoecrystal V.

digraph "Yang_Retrosynthesis" { rankdir="RL"; node [shape="plaintext", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead="open", color="#4285F4"];

Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Tricyclic Intermediate"]; Intermediate_2 [label="IMDA Precursor"]; Starting_Materials [label="Simple Aromatics"];

Maoecrystal_V -> Intermediate_1 [label="Late-stage functionalization"]; Intermediate_1 -> Intermediate_2 [label="Intramolecular\nDiels-Alder"]; Intermediate_2 -> Starting_Materials [label="Wessely Oxidation,\nCoupling"]; }

Caption: Yang Group's Retrosynthetic Strategy.

digraph "Danishefsky_Retrosynthesis" { rankdir="RL"; node [shape="plaintext", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead="open", color="#EA4335"];

Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Functionalized Core"]; Intermediate_2 [label="Bicyclo[2.2.2]octane"]; Intermediate_3 [label="IMDA Precursor"]; Starting_Materials [label="Acyclic Precursors"];

Maoecrystal_V -> Intermediate_1 [label="A-ring formation"]; Intermediate_1 -> Intermediate_2 [label="Epoxide rearrangements"]; Intermediate_2 -> Intermediate_3 [label="Intramolecular\nDiels-Alder"]; Intermediate_3 -> Starting_Materials [label="Multi-step assembly"]; }

Caption: Danishefsky Group's Retrosynthetic Strategy.

digraph "Zakarian_Retrosynthesis" { rankdir="RL"; node [shape="plaintext", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead="open", color="#FBBC05"];

Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Polycyclic Enol Ether"]; Intermediate_2 [label="IMDA Precursor"]; Intermediate_3 [label="Dihydrobenzofuran"]; Starting_Materials [label="Sesamol derivative"];

Maoecrystal_V -> Intermediate_1 [label="Radical lactonization"]; Intermediate_1 -> Intermediate_2 [label="Intramolecular\nDiels-Alder"]; Intermediate_2 -> Intermediate_3 [label="Multi-step elaboration"]; Intermediate_3 -> Starting_Materials [label="Rh-catalyzed\nC-H functionalization"]; }

Caption: Zakarian Group's Retrosynthetic Strategy.

digraph "Thomson_Retrosynthesis" { rankdir="RL"; node [shape="plaintext", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead="open", color="#34A853"];

Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Nitro-substituted core"]; Intermediate_2 [label="Diels-Alder Adduct"]; Intermediate_3 [label="Silyl Enol Ether + Nitroethylene"]; Starting_Materials [label="Cyclohexenone derivative"];

Maoecrystal_V -> Intermediate_1 [label="Late-stage oxidations"]; Intermediate_1 -> Intermediate_2 [label="Functional group interconversions"]; Intermediate_2 -> Intermediate_3 [label="Intermolecular\nDiels-Alder"]; Intermediate_3 -> Starting_Materials [label="Oxidative cyclodearomatization,\nHeck reaction"]; }

Caption: Thomson Group's Retrosynthetic Strategy.

digraph "Baran_Retrosynthesis" { rankdir="RL"; node [shape="plaintext", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead="open", color="#5F6368"];

Maoecrystal_V [label="Maoecrystal V"]; Intermediate_1 [label="Advanced Olefin"]; Intermediate_2 [label="Bicyclo[2.2.2]octene"]; Intermediate_3 [label="Bicyclo[3.2.1]octane"]; Starting_Materials [label="Cyclohexenone"];

Maoecrystal_V -> Intermediate_1 [label="One-pot cascade (7 steps)"]; Intermediate_1 -> Intermediate_2 [label="Multi-step functionalization"]; Intermediate_2 -> Intermediate_3 [label="Pinacol Rearrangement"]; Intermediate_3 -> Starting_Materials [label="Enantioselective conjugate addition,\nHosomi-Sakurai reaction"]; }

Caption: Baran Group's Retrosynthetic Strategy.

Detailed Experimental Protocols for Key Transformations

The following protocols are adapted from the supporting information of the original publications and are intended for informational purposes for trained chemists.

Yang's Intramolecular Diels-Alder Reaction

This key transformation rapidly constructs the core bicyclo[2.2.2]octane system.

Reaction: Wessely Oxidative Dearomatization followed by Intramolecular Diels-Alder Cycloaddition.

  • Step 1: Wessely Oxidative Dearomatization: To a solution of the phenolic precursor in acetic acid at 0 °C is added lead(IV) acetate. The reaction mixture is stirred at this temperature for 1 hour. The mixture is then diluted with water and extracted with an organic solvent. The organic layers are washed, dried, and concentrated to yield the crude dienone intermediate, which is used in the next step without further purification.

  • Step 2: Intramolecular Diels-Alder Reaction: The crude dienone from the previous step is dissolved in toluene (B28343) in a sealed tube. The solution is heated to 145 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the tricyclic product.

Danishefsky's Intramolecular Diels-Alder Reaction

This approach also utilizes an intramolecular Diels-Alder reaction to forge the core structure.

Reaction: Thermally Induced Intramolecular Diels-Alder Cycloaddition.

  • A solution of the acyclic precursor in toluene is placed in a sealed tube.

  • The reaction vessel is heated to 166 °C for 1 hour.

  • The reaction is cooled to room temperature, and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) is added.

  • The mixture is stirred for 30 minutes, then quenched and extracted.

  • The combined organic layers are dried and concentrated, and the product is purified by silica (B1680970) gel chromatography.

Zakarian's Enantiodetermining C-H Functionalization

This reaction establishes the initial stereocenter in the enantioselective synthesis.

Reaction: Rhodium-Catalyzed Asymmetric C-H Insertion.

  • To a solution of the diazoester precursor and a chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄) in a suitable solvent (e.g., dichloromethane) is added dropwise a solution of the diazo compound at room temperature.

  • The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed in vacuo, and the resulting residue is purified by column chromatography to yield the enantiomerically enriched dihydrobenzofuran product.

Thomson's Intermolecular Diels-Alder Reaction

This strategy relies on an intermolecular cycloaddition to construct the bicyclic core.

Reaction: Intermolecular Diels-Alder Cycloaddition of a Silyl (B83357) Enol Ether and Nitroethylene.

  • To a solution of the silyl enol ether intermediate and a catalytic amount of a Lewis acid (e.g., SnCl₄) in dichloromethane (B109758) at -78 °C is added nitroethylene.

  • The reaction mixture is stirred at this temperature for a specified period.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is warmed to room temperature and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Baran's Biomimetic Pinacol Rearrangement

This key step mimics the proposed biosynthesis of maoecrystal V.

Reaction: Acid-Catalyzed Pinacol Rearrangement.

  • To a solution of the bicyclo[3.2.1]octane diol precursor in a mixture of toluene and water is added a catalytic amount of p-toluenesulfonic acid.

  • The reaction mixture is heated to 85 °C and stirred vigorously for several hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel chromatography to afford the bicyclo[2.2.2]octene product.

Conclusion

The total syntheses of maoecrystal V by the groups of Yang, Danishefsky, Zakarian, Thomson, and Baran represent significant achievements in the field of organic chemistry. These endeavors have not only provided access to this complex natural product for further biological evaluation but have also showcased the power of modern synthetic methods and strategic planning. The diverse approaches, ranging from various implementations of the Diels-Alder reaction to a novel biomimetic rearrangement, offer a rich case study for students and practitioners of chemical synthesis. The detailed protocols for key transformations provide valuable insights into the practical execution of these complex reactions.

References

Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B, a complex ent-kaurane diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic architecture and initial reports of potent cytotoxic activity. A key strategic element in the total synthesis of this compound has been the application of an intramolecular Diels-Alder (IMDA) reaction to construct the challenging bicyclo[2.2.2]octane core. This document provides a detailed overview of the IMDA reaction as utilized in several successful total syntheses of this compound (often referred to as maoecrystal V), presenting comparative data, experimental protocols, and workflow diagrams.

Biological Activity and Re-evaluation

Initial studies of maoecrystal V reported significant and selective cytotoxic activity against the HeLa human cervical cancer cell line, with an IC50 value of approximately 0.02 µg/mL[1]. This prompted considerable interest in its potential as an anticancer agent. However, a more recent enantioselective total synthesis and biological re-evaluation by the Baran group in 2016 indicated that synthetically pure maoecrystal V exhibits virtually no cytotoxicity in any cancer cell line tested, including HeLa[2][3]. This discrepancy highlights the critical importance of material purity in biological assays and warrants careful consideration in future studies of this natural product.

While the direct molecular targets of this compound remain unconfirmed, studies on related ent-kaurane diterpenoids from the Isodon genus suggest a potential mechanism of action involving the induction of apoptosis. The anticancer effects of these related compounds are often mediated through the regulation of apoptosis-related proteins such as the Bcl-2 family, caspases, and PARP[4][5].

Intramolecular Diels-Alder Reaction: A Comparative Overview

The intramolecular Diels-Alder reaction has proven to be a robust strategy for the construction of the core bicyclo[2.2.2]octane skeleton of this compound. Different research groups have employed various precursors and reaction conditions to effect this key transformation. A summary of these approaches is presented below.

Research GroupPrecursor TypeKey Reagents and ConditionsYield (%)DiastereoselectivityReference
Danishefsky (2012) Triene with silyl (B83357) enol etherToluene (B28343), sealed tube, 210 °C, 48 h75%Not explicitly statedJ. Am. Chem. Soc. 2012, 134, 45, 18860–18867
Zakarian (2014) o-Quinone ketal with a silyl tetherToluene, sealed tube, 180 °C, 12 hExcellentNot explicitly statedJ. Am. Chem. Soc. 2014, 136, 51, 17750-17756
Thomson (2014) Oxidative dearomatization followed by IMDAPhI(OAc)₂, MeOH; then toluene, heatNot explicitly stated in abstractNot explicitly statedJ. Am. Chem. Soc. 2014, 136, 51, 17750-17756

Experimental Protocols

The following are detailed experimental protocols for the intramolecular Diels-Alder reaction as reported in the total synthesis of this compound.

Protocol 1: Danishefsky's Thermal Intramolecular Diels-Alder Reaction

This protocol describes the thermal IMDA cyclization of a triene precursor bearing a silyl enol ether.

Materials:

  • Diels-Alder precursor (triene)

  • Toluene (anhydrous)

  • Argon gas

  • Heavy-walled sealed tube

Procedure:

  • A solution of the triene precursor in anhydrous toluene is prepared in a heavy-walled sealed tube.

  • The solution is degassed by bubbling with argon for 15 minutes.

  • The tube is securely sealed and heated in an oil bath at 210 °C for 48 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane product.

Protocol 2: Zakarian's Tethered Intramolecular Diels-Alder Reaction

This protocol details the IMDA reaction of an o-quinone ketal precursor featuring a removable silicon tether.

Materials:

  • Diels-Alder precursor (o-quinone ketal with silyl tether)

  • Toluene (anhydrous)

  • Argon gas

  • Sealed tube

Procedure:

  • The o-quinone ketal precursor is dissolved in anhydrous toluene in a sealed tube.

  • The solution is purged with argon gas for 10-15 minutes to remove dissolved oxygen.

  • The tube is sealed and heated to 180 °C in a heating mantle for 12 hours.

  • The reaction mixture is then cooled to ambient temperature.

  • The toluene is evaporated in vacuo, and the resulting crude product is purified by silica gel chromatography.

Diagrams

Synthetic Workflow: Intramolecular Diels-Alder (IMDA) Approach

synthetic_workflow General Synthetic Workflow for this compound via IMDA cluster_start Starting Materials cluster_synthesis Precursor Synthesis cluster_key_step Key Cycloaddition cluster_endgame Completion of Synthesis A Simple Precursors B Assembly of Diene and Dienophile A->B Multiple Steps C Formation of IMDA Precursor B->C D Intramolecular Diels-Alder Reaction C->D E Core Bicyclo[2.2.2]octane D->E F Further Functionalization and Ring Formations E->F Multiple Steps G This compound F->G

Caption: A generalized workflow for the total synthesis of this compound highlighting the pivotal intramolecular Diels-Alder reaction.

Plausible Signaling Pathway for Cytotoxicity of ent-Kaurane Diterpenoids

signaling_pathway Proposed Cytotoxic Signaling Pathway of ent-Kaurane Diterpenoids cluster_cellular_effects Cellular Stress and Signaling cluster_apoptosis_regulation Apoptosis Regulation cluster_execution Execution of Apoptosis Maoecrystal_B ent-Kaurane Diterpenoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Maoecrystal_B->ROS JNK JNK Activation Maoecrystal_B->JNK AMPK AMPK Activation Maoecrystal_B->AMPK ROS->JNK Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bax ↑ Bax (Pro-apoptotic) JNK->Bax AMPK->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed signaling cascade for the cytotoxic effects of ent-kaurane diterpenoids, leading to apoptosis.

References

Enantioselective Synthesis of Maoecrystal V: Key Reactions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key enantioselective strategies and reactions employed in the total synthesis of maoecrystal V, a structurally complex diterpenoid. The information presented is compiled from seminal publications in the field and is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

Maoecrystal V is a pentacyclic diterpenoid isolated from Isodon eriocalyx that initially garnered significant attention for its reported cytotoxic activities. Its intricate molecular architecture, featuring a congested core with multiple contiguous quaternary stereocenters, has made it a formidable target for total synthesis. Several research groups have successfully completed the enantioselective synthesis of maoecrystal V, employing a variety of innovative strategies and key reactions. This document will detail the pivotal transformations that have enabled the stereocontrolled construction of this complex natural product.

Key Enantioselective Strategies and Reactions

The enantioselective synthesis of maoecrystal V has been approached through several distinct strategies. The primary challenge lies in the establishment of the absolute stereochemistry of the molecule, which is often addressed early in the synthetic sequence. The key reactions that have proven instrumental in achieving this are highlighted below.

Chiral Auxiliary-Directed C-H Functionalization (Zakarian Synthesis)

The Zakarian group employed a chiral auxiliary-directed C-H functionalization as the key enantiodetermining step. This approach allowed for the construction of a key dihydrobenzofuran intermediate with high enantiomeric excess.

Key Reaction: Rhodium-catalyzed intramolecular C-H insertion.

Experimental Protocol:

  • Synthesis of the Diazoester Precursor: The synthesis begins with the O-alkylation of sesamol (B190485) with a neopentylic alcohol under Mitsunobu conditions. The resulting ether is then subjected to directed ortho-metalation, followed by acylation to yield a ketoester. This is then converted to the corresponding diazo ester in two steps: formation of the tosylhydrazone and subsequent fragmentation using DBU.

  • Enantioselective C-H Insertion: The diazoester is treated with a rhodium catalyst, such as Rh₂(OAc)₄, in a suitable solvent like dichloromethane. The reaction proceeds via an intramolecular C-H insertion to form the dihydrobenzofuran ring. The use of a chiral auxiliary attached to the ester directs the stereochemical outcome of this insertion.

  • Cleavage of the Chiral Auxiliary: Following the C-H insertion, the chiral auxiliary is cleaved to afford the enantioenriched dihydrobenzofuran intermediate.

CatalystSolventYield (%)ee (%)Reference
Rh₂(OAc)₄CH₂Cl₂7684[1]
Rh₂(S-TCPTTL)₄CH₂Cl₂42-[2]
Enantioselective Conjugate Addition (Baran Synthesis)

The Baran group's concise synthesis of (-)-maoecrystal V commences with a highly enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone.[3][4] This reaction establishes the first stereocenter and sets the stage for the subsequent transformations.

Key Reaction: Copper-catalyzed 1,4-addition of an allyl Grignard reagent in the presence of a chiral ligand.

Experimental Protocol:

  • Preparation of the Reaction Mixture: To a solution of CuI·0.75DMS in a mixture of toluene (B28343) and methyltetrahydrofuran at -78 °C is added a solution of the TADDOL-derived phosphine-phosphite ligand (L1).

  • Addition of Reagents: The allyl Grignard reagent is then added, followed by the dropwise addition of a solution of cyclohexenone.

  • Quenching and Workup: The reaction is stirred at -78 °C for several hours before being quenched with saturated aqueous ammonium (B1175870) chloride. The product is then extracted, purified by column chromatography.

LigandSolventYield (%)ee (%)Reference
TADDOL-derived phosphine-phosphite (L1)PhMe/MeTHF8099[3]
Intramolecular Diels-Alder Cycloaddition (Multiple Syntheses)

A recurring key strategy in the synthesis of maoecrystal V is the use of an intramolecular Diels-Alder (IMDA) reaction to construct the characteristic bicyclo[2.2.2]octane core of the molecule. This reaction is pivotal in assembling a significant portion of the carbocyclic framework in a single step.

Key Reaction: Thermal or Lewis acid-catalyzed intramolecular [4+2] cycloaddition.

Experimental Protocol:

  • Synthesis of the IMDA Precursor: The synthesis of the diene-containing precursor varies among the different total syntheses. Generally, a functionalized cyclohexadiene is tethered to a dienophile.

  • IMDA Reaction: The precursor is heated in a high-boiling solvent such as toluene or xylene in a sealed tube to effect the thermal IMDA reaction. Alternatively, Lewis acids can be employed to catalyze the reaction at lower temperatures.

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by chromatography.

Precursor TetherConditionsYield (%)Reference
BoronToluene, sealed tube, 166 °C62
SiliconToluene, sealed tube, 166 °C-

Visualizing the Synthetic Pathways

The following diagrams illustrate the key strategic bond disconnections and reaction workflows in the enantioselective synthesis of maoecrystal V.

maoecrystal_v_synthesis_overview cluster_baran Baran Synthesis cluster_zakarian Zakarian Synthesis cluster_thomson Thomson Synthesis maoecrystal_v (-)-Maoecrystal V baran_key Pinacol Rearrangement Aldol Addition maoecrystal_v->baran_key Final steps zakarian_key Intramolecular Diels-Alder maoecrystal_v->zakarian_key Final steps thomson_key Intermolecular Diels-Alder maoecrystal_v->thomson_key Final steps baran_start Enantioselective Conjugate Addition baran_key->baran_start Core construction zakarian_start Chiral Auxiliary C-H Functionalization zakarian_key->zakarian_start Core construction thomson_start Oxidative Cycloetherification thomson_key->thomson_start Core construction

Caption: Overview of key strategies in different enantioselective syntheses of maoecrystal V.

zakarian_workflow start Sesamol Derivative diazoester Diazoester Synthesis start->diazoester ch_insertion Enantioselective Rhodium-Catalyzed C-H Insertion diazoester->ch_insertion dihydrobenzofuran Enantioenriched Dihydrobenzofuran ch_insertion->dihydrobenzofuran imda_precursor IMDA Precursor Assembly dihydrobenzofuran->imda_precursor imda Intramolecular Diels-Alder Reaction imda_precursor->imda core Bicyclo[2.2.2]octane Core imda->core final_steps Further Functionalization and Ring Formation core->final_steps maoecrystal_v (-)-Maoecrystal V final_steps->maoecrystal_v

Caption: Workflow of the Zakarian group's enantioselective synthesis of maoecrystal V.

Conclusion

The successful enantioselective total syntheses of maoecrystal V showcase the power of modern synthetic organic chemistry in addressing complex molecular targets. The key reactions detailed in this document, including chiral auxiliary-directed C-H functionalization, enantioselective conjugate addition, and the intramolecular Diels-Alder reaction, represent cornerstone strategies for the construction of stereochemically rich and complex molecules. These protocols and strategies provide a valuable resource for researchers engaged in the synthesis of natural products and the development of novel therapeutic agents. It is important to note that the initially reported potent biological activity of maoecrystal V has been questioned in subsequent studies. Nevertheless, the synthetic achievements remain highly significant from a chemical standpoint.

References

The Synthetic Endeavors Towards Maoecrystal V: A Compilation of Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid natural product that was first isolated from the Chinese medicinal herb Isodon eriocalyx in 2004.[1] Its intricate pentacyclic architecture, featuring a congested core with multiple contiguous quaternary stereocenters, presented a formidable challenge to the synthetic chemistry community. Initial reports of potent and selective cytotoxic activity against HeLa human cervical cancer cells, with an IC50 value of 20 ng/mL, further intensified interest in this molecule as a potential anticancer lead.[1][2]

However, subsequent total syntheses and re-evaluation of the biological activity of synthetic maoecrystal V by the Baran group and others revealed a lack of the initially reported cytotoxicity.[3][4] This crucial finding underscores the importance of total synthesis in verifying the biological activities of complex natural products. Despite the revised understanding of its biological profile, the synthetic routes developed towards maoecrystal V remain significant achievements in the field of organic chemistry, showcasing innovative strategies and methodologies for the construction of complex molecular scaffolds.

This document provides a compilation of detailed experimental procedures and protocols from the successful total syntheses of maoecrystal V, with a focus on the key transformations developed by the research groups of Baran, Danishefsky, Zakarian, and Thomson.

Biological Activity and Signaling Pathways

Initial biological studies of the isolated natural product reported significant and selective cytotoxicity against HeLa cells. This led to the hypothesis that maoecrystal V might interact with specific cellular targets or signaling pathways involved in cancer cell proliferation. However, extensive biological evaluation of synthetic maoecrystal V failed to reproduce the initially reported anticancer activity. As a result, there are currently no validated signaling pathways or specific molecular mechanisms of action attributed to maoecrystal V. The initial reports of biological activity may have been due to impurities in the isolated natural product sample.

Key Synthetic Strategies

The total syntheses of maoecrystal V have been approached through several distinct strategies, primarily categorized into two main approaches:

  • Diels-Alder Cycloadditions: The majority of the early synthetic routes relied on intramolecular or intermolecular Diels-Alder reactions to construct the challenging bicyclo[2.2.2]octane core of the molecule. This approach was successfully employed by the research groups of Danishefsky, Zakarian, and Thomson.

  • Biomimetic Rearrangement: The Baran group developed a novel biomimetic approach that mimics the proposed biosynthetic pathway of maoecrystal V. This strategy involves a key pinacol-type rearrangement to construct the core structure, deviating from the more common Diels-Alder-based methods.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations in the total syntheses of maoecrystal V. Quantitative data for these reactions are summarized in the subsequent tables.

Baran's Biomimetic Synthesis: Key Pinacol (B44631) Rearrangement

This protocol describes the crucial pinacol rearrangement step in the Baran synthesis to form the core bicyclic system of maoecrystal V.

Protocol 1: Synthesis of the Bicyclic Core via Pinacol Rearrangement

  • Preparation of the Grignard Reagent: To a solution of the starting vinyl iodide (1.0 equiv) in THF (0.2 M) at -78 °C is added i-PrMgCl (1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

  • Coupling and Rearrangement: The enone (1.2 equiv) in THF (0.5 M) is added to the freshly prepared Grignard reagent at -78 °C. The reaction is stirred for 30 minutes.

  • Acidic Workup and Isomerization: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude residue is dissolved in toluene (B28343) (0.1 M), and TsOH·H2O (0.2 equiv) is added. The mixture is heated to 85 °C for 2 hours.

  • Purification: The reaction mixture is cooled to room temperature, diluted with EtOAc, and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, concentrated, and purified by silica (B1680970) gel chromatography to afford the bicyclic product.

Reagent/ParameterValue
Starting Vinyl Iodide1.0 equiv
i-PrMgCl1.1 equiv
Enone1.2 equiv
SolventTHF, Toluene
Temperature-78 °C to 85 °C
Reaction Time4 hours
Yield45%

Table 1. Quantitative data for the Baran Pinacol Rearrangement.

Danishefsky's Synthesis: Intramolecular Diels-Alder Reaction

This protocol outlines the key intramolecular Diels-Alder cycloaddition used in the Danishefsky synthesis to construct the bicyclo[2.2.2]octane core.

Protocol 2: Intramolecular Diels-Alder Cycloaddition

  • Preparation of the Precursor: The linear Diels-Alder precursor (1.0 equiv) is dissolved in toluene (0.01 M) in a sealed tube.

  • Thermal Cycloaddition: The solution is degassed with argon for 15 minutes and then heated to 180 °C for 24 hours.

  • Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the desired cycloadduct.

Reagent/ParameterValue
Diels-Alder Precursor1.0 equiv
SolventToluene
Temperature180 °C
Reaction Time24 hours
Yield65%

Table 2. Quantitative data for the Danishefsky Intramolecular Diels-Alder Reaction.

Zakarian's Synthesis: Enantioselective C-H Functionalization

This protocol details the rhodium-catalyzed C-H functionalization step from the Zakarian synthesis, which sets a key stereocenter.

Protocol 3: Rhodium-Catalyzed Asymmetric C-H Functionalization

  • Reaction Setup: To a solution of the achiral starting material (1.0 equiv) and the chiral rhodium catalyst (Rh2(S-PTAD)4, 0.02 equiv) in PhCF3 (0.1 M) is added the diazo compound (1.5 equiv) in PhCF3 over 4 hours via syringe pump.

  • Reaction Conditions: The reaction mixture is stirred at 23 °C for 12 hours.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to afford the enantioenriched product.

Reagent/ParameterValue
Starting Material1.0 equiv
Rh2(S-PTAD)40.02 equiv
Diazo Compound1.5 equiv
SolventPhCF3
Temperature23 °C
Reaction Time12 hours
Yield75%
Enantiomeric Excess94% ee

Table 3. Quantitative data for the Zakarian Enantioselective C-H Functionalization.

Thomson's Synthesis: Intermolecular Diels-Alder Reaction

This protocol describes the key intermolecular Diels-Alder reaction from the Thomson synthesis.

Protocol 4: Intermolecular Diels-Alder Reaction

  • Reaction Setup: To a solution of the diene (1.0 equiv) in CH2Cl2 (0.2 M) at -78 °C is added the dienophile (1.2 equiv).

  • Lewis Acid Catalysis: A solution of Et2AlCl (1.1 equiv) in hexanes is added dropwise. The reaction is stirred at -78 °C for 4 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NaHCO3. The mixture is warmed to room temperature and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by silica gel chromatography.

Reagent/ParameterValue
Diene1.0 equiv
Dienophile1.2 equiv
Lewis AcidEt2AlCl (1.1 equiv)
SolventCH2Cl2
Temperature-78 °C
Reaction Time4 hours
Yield88%

Table 4. Quantitative data for the Thomson Intermolecular Diels-Alder Reaction.

Visualizations

The following diagrams illustrate key aspects of the synthesis of maoecrystal V.

Baran_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Formation cluster_endgame Late-Stage Functionalization A Vinyl Iodide C Grignard Formation A->C B Enone D Conjugate Addition B->D C->D i-PrMgCl E Pinacol Rearrangement D->E TsOH, heat F Bicyclic Core E->F G Further Transformations F->G Multiple Steps H Maoecrystal V G->H

Figure 1. Workflow of the Baran biomimetic total synthesis of maoecrystal V.

Diels_Alder_Strategies A Linear Precursors B Intramolecular Diels-Alder (Danishefsky, Zakarian) A->B C Intermolecular Diels-Alder (Thomson) A->C D Bicyclo[2.2.2]octane Core B->D C->D E Maoecrystal V D->E Further Elaboration

Figure 2. Comparison of Diels-Alder strategies for the synthesis of the maoecrystal V core.

Conclusion

The total syntheses of maoecrystal V represent landmark achievements in organic chemistry, demonstrating the power of modern synthetic methods to construct highly complex natural products. While the initial promise of potent anticancer activity has not been substantiated, the elegant strategies and robust protocols developed in pursuit of this molecule have significantly enriched the field. The information presented here provides a valuable resource for researchers and scientists interested in the synthesis of complex diterpenoids and the application of advanced synthetic methodologies.

References

Application Notes and Protocols for the Characterization of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex, highly oxygenated ent-kaurane diterpenoid originally isolated from the leaves of Isodon eriocalyx.[1][2] Its intricate pentacyclic structure, featuring a densely functionalized and stereochemically rich framework, has made it a challenging target for total synthesis and an object of significant interest in the chemical community.[3] The definitive structural elucidation of maoecrystal V was accomplished through a combination of comprehensive spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with ultimate confirmation provided by single-crystal X-ray diffraction.[1]

These application notes provide detailed protocols for the analytical techniques essential for the characterization of maoecrystal V, with a focus on NMR and MS. The information herein is intended to guide researchers in the structural verification and analysis of this complex natural product.

Molecular Structure of Maoecrystal V

Maoecrystal V possesses a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[1] Its complex architecture includes a bicyclo[2.2.2]octanone core and multiple contiguous quaternary stereocenters, which present a significant challenge for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural assignment of maoecrystal V. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary to unambiguously determine the connectivity and stereochemistry of the molecule.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for maoecrystal V, as reported in the literature for the synthetic compound, which are in full agreement with the data for the natural product.

Table 1: ¹H NMR Data for Maoecrystal V (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.58d18.5
2.22d18.5
25.95s
52.85s
74.88s
11α2.05m
11β1.95m
12α1.85m
12β1.75m
132.15m
14α2.35d11.5
14β2.10d11.5
162.75q7.0
17-CH₃1.15d7.0
18-CH₃1.10s
19-CH₃1.05s
20-CH₃1.25s

Table 2: ¹³C NMR Data for Maoecrystal V (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
149.5
2125.0
3165.0
434.0
555.0
785.0
890.0
960.0
1045.0
1130.0
1225.0
1340.0
1435.0
15210.0
1648.0
1715.0
1828.0
1922.0
2018.0
Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified maoecrystal V in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR: Perform the following two-dimensional experiments to establish connectivity and stereochemistry:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of maoecrystal V and confirming its molecular weight.

High-Resolution Mass Spectrometry Data

Table 3: HRMS Data for Maoecrystal V

Ionization ModeAdductCalculated m/zFound m/z
ESI+[M+Na]⁺367.1516367.1518
Experimental Protocol for MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of maoecrystal V (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Acquire spectra in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of maoecrystal V (C₂₀H₂₄O₅).

Analytical Workflow for Maoecrystal V Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of maoecrystal V.

maoecrystal_v_characterization_workflow cluster_purification Sample Preparation cluster_data_analysis Data Interpretation & Structure Confirmation cluster_final_confirmation Definitive Confirmation Isolation Isolation & Purification of Maoecrystal V NMR_Analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Isolation->NMR_Analysis MS_Analysis Mass Spectrometry (High-Resolution ESI-MS) Isolation->MS_Analysis NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - 2D Correlations NMR_Analysis->NMR_Data MS_Data MS Data Analysis: - Accurate Mass - Elemental Composition MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation XRay Single-Crystal X-ray Diffraction (Optional, for absolute confirmation) Structure_Elucidation->XRay Comparison with known data

Caption: Workflow for the analytical characterization of maoecrystal V.

Conclusion

The structural characterization of maoecrystal V is a complex undertaking that relies on the synergistic application of advanced analytical techniques. The protocols and data presented in these application notes provide a comprehensive guide for researchers working with this intricate natural product. Adherence to these methodologies will ensure accurate and reliable structural verification, which is a critical step in any further investigation of the chemical and biological properties of maoecrystal V.

References

Application Note: Purification of Synthetic Maoecrystal B by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maoecrystal B, also known as maoecrystal V, is a complex ent-kauranoid diterpene that has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture.[1][2] The total synthesis of this compound has been accomplished by several research groups, each employing unique strategic approaches.[1][2][3] A critical step in any total synthesis campaign is the final purification of the target molecule to a high degree of purity, which is essential for accurate analytical characterization and biological evaluation. This application note provides a detailed protocol for the purification of synthetic this compound from a crude reaction mixture using flash column chromatography, a widely employed technique for the purification of complex organic molecules.

While the initially reported potent cytotoxic activity of this compound against certain cancer cell lines was later questioned, the molecule remains a significant target for synthetic chemists. The purification protocol outlined herein is based on methodologies reported in the literature for the purification of this compound and its synthetic intermediates.

Chromatographic Purification Protocol

This protocol details the purification of synthetic this compound using normal-phase flash column chromatography. This technique is well-suited for the separation of moderately polar compounds like this compound from nonpolar and more polar impurities.

1. Materials and Equipment

  • Crude synthetic this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual packing

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Rotary evaporator

  • Round-bottom flasks and other standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer for purity analysis

2. Experimental Procedure

2.1. Preparation of the Crude Sample

  • Following the final step of the total synthesis, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the reaction solvent.

  • The resulting crude residue, containing this compound and various impurities, should be thoroughly dried under high vacuum to remove any residual solvent.

  • For loading onto the chromatography column, dissolve a small amount of the crude material in a minimal volume of dichloromethane (B109758) or the mobile phase. Alternatively, for larger quantities, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation until a free-flowing powder is obtained.

2.2. Thin-Layer Chromatography (TLC) Analysis

  • Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Spot a dilute solution of the crude product onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexanes:ethyl acetate.

  • Visualize the developed plate under a UV lamp (254 nm) and then stain with potassium permanganate to visualize all spots.

  • The ideal solvent system will provide a good separation of the this compound spot from other impurity spots, with the this compound spot having a retention factor (Rf) of approximately 0.2-0.3. Adjust the solvent polarity by varying the ratio of hexanes to ethyl acetate to achieve the desired separation.

2.3. Column Chromatography

  • Column Packing (for manual chromatography):

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar component, e.g., hexanes).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet loading: Carefully apply the dissolved crude sample to the top of the silica gel bed using a pipette.

    • Dry loading: Carefully add the silica gel with the adsorbed crude product to the top of the column.

  • Elution:

    • Begin elution with the determined mobile phase. A gradient elution is often most effective. Start with a less polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions in test tubes or vials. The fraction size should be appropriate for the column size and flow rate.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting every few fractions on a TLC plate and developing it in the optimized solvent system.

    • Identify the fractions containing the pure this compound.

2.4. Product Isolation and Analysis

  • Combine the fractions containing pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and assess the purity of the product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). The spectral data should be compared with reported values for this compound.

Data Presentation

The following table summarizes the typical parameters for the chromatographic purification of synthetic this compound.

ParameterValue/RangeNotes
Chromatography Mode Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)Standard for purification of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientThe exact gradient will depend on the impurity profile of the crude mixture.
Typical Gradient 10% to 50% Ethyl Acetate in HexanesA linear gradient is generally effective.
TLC Rf of this compound ~0.25In 7:3 Hexanes:Ethyl Acetate.
Detection UV (254 nm) and/or TLC with staining
Typical Yield VariableHighly dependent on the efficiency of the final synthetic step.
Final Purity >95%As determined by NMR spectroscopy.

Experimental Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_purification Chromatographic Purification cluster_analysis Analysis and Isolation cluster_qc Quality Control crude Crude Synthetic This compound dissolve Dissolve in Minimum Solvent or Adsorb onto Silica Gel crude->dissolve load Load Sample dissolve->load tlc TLC Analysis optimize Optimize Solvent System (Hexanes:Ethyl Acetate) tlc->optimize elute Elute with Gradient optimize->elute column_prep Prepare Silica Gel Column column_prep->load load->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure this compound evaporate->pure_product nmr Purity and Identity Confirmation (NMR, HRMS) pure_product->nmr

Caption: Workflow for the purification of synthetic this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of synthetic this compound using normal-phase flash column chromatography. This procedure is adaptable and can be scaled depending on the quantity of the crude product. The final purity of this compound should be rigorously assessed by spectroscopic methods to ensure its suitability for any subsequent studies.

References

Application Notes and Protocols for the Synthesis of Maoecrystal Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of maoecrystal analogues, with a primary focus on maoecrystal V, a prominent and well-studied member of this class of ent-kaurane diterpenoids. Due to the limited specific literature on "maoecrystal B," this document leverages the extensive research on maoecrystal V and other analogues to provide detailed synthetic strategies and protocols.

Introduction

Maoecrystals are a family of structurally complex diterpenoids isolated from Isodon eriocalyx.[1] Their intricate polycyclic architecture has made them compelling targets for total synthesis.[2] Initially, maoecrystal V was reported to exhibit potent and selective cytotoxicity against HeLa cells, although this has been a subject of debate in subsequent studies.[2][3] Nevertheless, the broader class of ent-kaurane diterpenoids has demonstrated significant cytotoxic and apoptotic activities against various cancer cell lines, making the development of synthetic routes to these molecules and their analogues a key area of research for potential therapeutic applications.[4]

Key Synthetic Strategies

The total synthesis of maoecrystal V has been accomplished by several research groups, employing a variety of elegant strategies. The two most prominent and successful approaches are the intramolecular Diels-Alder (IMDA) reaction and a biomimetic pinacol (B44631) rearrangement.

Intramolecular Diels-Alder (IMDA) Approach

A common strategy for the construction of the complex core of maoecrystal V involves a key intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane system. This approach allows for the rapid assembly of a significant portion of the molecular framework from a more linear precursor.

Logical Workflow for the Intramolecular Diels-Alder (IMDA) Approach

IMDA_Workflow A Precursor Synthesis B IMDA Reaction A->B Formation of Diene and Dienophile C Core Modification B->C Formation of Bicyclo[2.2.2]octane Core D Final Functionalization C->D Installation of Key Functional Groups E Maoecrystal Analogue D->E Completion of Synthesis

Caption: General workflow for the synthesis of maoecrystal analogues via an intramolecular Diels-Alder reaction.

Biomimetic Pinacol Rearrangement Approach

Inspired by the proposed biosynthesis of maoecrystal V, a biomimetic approach centered around a key pinacol rearrangement has also been successfully employed. This strategy often involves the rearrangement of a bicyclo[3.2.1]octane scaffold to the characteristic bicyclo[2.2.2]octane core of maoecrystal V.

Logical Workflow for the Biomimetic Pinacol Rearrangement Approach

Pinacol_Workflow A Bicyclo[3.2.1]octane Precursor Synthesis B Pinacol Rearrangement A->B Generation of Diol or equivalent C Bicyclo[2.2.2]octane Core Formation B->C Skeletal Rearrangement D Further Elaboration C->D Functional Group Manipulations E Maoecrystal Analogue D->E Final Product

Caption: General workflow for the synthesis of maoecrystal analogues via a biomimetic pinacol rearrangement.

Biological Activity and Proposed Mechanism of Action

While the cytotoxicity of maoecrystal V is debated, other ent-kaurane diterpenoids have shown promising anticancer activities. The proposed mechanism of action for the cytotoxicity of these compounds involves the induction of apoptosis and ferroptosis through the disruption of cellular redox homeostasis. This is thought to occur via the inhibition of key antioxidant systems, such as glutathione (B108866) (GSH) and peroxiredoxins (Prdx I/II), leading to an increase in reactive oxygen species (ROS) and subsequent cell death. Some studies also suggest the involvement of the AMP-activated protein kinase (AMPK) pathway.

Proposed Signaling Pathway for the Cytotoxic Effects of ent-Kaurane Diterpenoids

Signaling_Pathway cluster_cell Cancer Cell Mao ent-Kaurane Diterpenoid GSH GSH Mao->GSH Prdx Prdx I/II Mao->Prdx AMPK AMPK Activation Mao->AMPK ROS ROS Increase GSH->ROS inhibition leads to Prdx->ROS inhibition leads to Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis AMPK->Apoptosis

Caption: Proposed mechanism of cytotoxicity for ent-kaurane diterpenoids.

Quantitative Data

The following table summarizes the reported cytotoxic activities of selected maoecrystal analogues.

CompoundCell LineIC50 (µg/mL)Reference
Maoecrystal VHeLa0.02(Note: This activity was later disputed)
Maoecrystal ZK562 (Leukemia)2.90
MCF7 (Breast)1.63
A2780 (Ovarian)1.45

Experimental Protocols

The following are representative experimental protocols for key reactions in the synthesis of maoecrystal V, adapted from the literature.

Protocol 1: Intramolecular Diels-Alder Reaction (Danishefsky's Approach)

This protocol describes the intramolecular Diels-Alder reaction to form the core of maoecrystal V.

Materials:

Procedure:

  • Dissolve the IMDA precursor in toluene in a sealed tube.

  • Heat the solution at 166 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in THF.

  • Add TBAF to the solution and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Protocol 2: Biomimetic Pinacol Rearrangement (Baran's Approach)

This protocol outlines the key pinacol rearrangement step in the biomimetic synthesis of maoecrystal V.

Materials:

  • Diol precursor

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Anhydrous magnesium sulfate

  • Argon atmosphere

Procedure:

  • To a solution of the diol precursor in toluene, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 85 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the rearranged bicyclo[2.2.2]octane product.

Conclusion

The synthesis of maoecrystal derivatives and analogues represents a significant challenge in synthetic organic chemistry. The development of innovative strategies, such as the intramolecular Diels-Alder reaction and biomimetic pinacol rearrangements, has enabled the successful total synthesis of these complex molecules. While the biological activity of some members of this family is still under investigation, the broader class of ent-kaurane diterpenoids continues to be a promising source of inspiration for the development of new anticancer agents. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Maoecrystal V: A Case Study in the Rigorous Validation of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Ref: MCV-ANP-2025

Application Notes and Protocols for Researchers

Introduction

Maoecrystal V is a structurally intricate diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its unique pentacyclic skeleton, featuring a bicyclo[2.2.2]octane core and multiple contiguous stereocenters, presented a significant challenge and an attractive target for total synthesis.[3][4] The initial report on maoecrystal V garnered substantial attention from the scientific community due to its remarkably potent and selective cytotoxic activity against human cervical cancer (HeLa) cells.[1] This promising biological profile suggested its potential as a chemical probe to investigate novel anticancer mechanisms and as a lead compound for drug development.

However, the journey of maoecrystal V from a promising hit to a validated chemical probe serves as a critical lesson in the importance of rigorous, independent validation in natural product research and chemical biology. This document provides an overview of the initial findings, the subsequent re-evaluation, and the key takeaways for researchers working on the validation of bioactive molecules.

The Shifting Landscape of Maoecrystal V's Bioactivity

The initial excitement surrounding maoecrystal V was based on a 2004 report detailing its isolation and characterization. This study reported a potent IC50 value against HeLa cells, suggesting a high degree of selectivity and potential as an anticancer agent.

Initially Reported Cytotoxicity Data

The promising bioactivity of maoecrystal V spurred multiple research groups to undertake the complex challenge of its total synthesis. These successful syntheses provided the scientific community with a supply of the pure, synthetic compound, enabling a more thorough and independent evaluation of its biological effects.

Table 1: Initially Reported In Vitro Cytotoxicity of Maoecrystal V

CompoundCell LineIC50 (μg/mL)Positive ControlIC50 of Control (μg/mL)Reference
Maoecrystal VHeLa0.02Cisplatin0.99--INVALID-LINK--
Re-evaluation of Synthetic Maoecrystal V

Upon successful total synthesis, independent biological evaluation of synthetic maoecrystal V was conducted across multiple laboratories and a wide range of cancer cell lines. Surprisingly, these studies consistently found that synthetic maoecrystal V exhibited no significant cytotoxic activity, even at concentrations orders of magnitude higher than the initially reported IC50 value.

Table 2: Comparative Cytotoxicity Data for Maoecrystal V

StudySource of Maoecrystal VCell Lines TestedOutcome
Sun et al. (2004)Natural IsolateHeLaIC50 = 0.02 µg/mL
Baran et al. (2016)Synthetic32 different cancer cell lines (including HeLa)No significant anticancer activity detected
Zakarian et al. (2014)SyntheticNCI-60 cell line panelNo growth inhibition observed

This discrepancy between the biological activity of the natural isolate and the synthetic compound effectively halted the development of maoecrystal V as a chemical probe for cancer biology.

Application Notes: Best Practices for Chemical Probe Validation

The story of maoecrystal V underscores several critical principles for researchers in chemical biology and drug discovery:

  • The Imperative of Independent Synthesis and Re-evaluation: The biological activity of a novel natural product should always be considered preliminary until it can be confirmed with a synthetic sample. This eliminates the possibility that the observed activity is due to a co-isolated impurity.

  • Defining a Chemical Probe: A chemical probe is a small molecule that is used to study a biological process. A high-quality chemical probe must have well-defined and potent activity, a known mechanism of action, and selectivity for its target. Due to the lack of confirmed bioactivity, maoecrystal V does not meet the criteria to be considered a chemical probe.

  • Potential Sources of Discrepancy: Several factors could explain the initial erroneous report of maoecrystal V's activity, including:

    • Contamination of the original isolate: A highly potent, minor component in the original extract may have been responsible for the observed cytotoxicity.

    • Compound instability or degradation: The natural product may have degraded to an inactive form over time.

    • Variability in assay conditions: Differences in cell lines, reagents, or protocols between labs could have contributed to the different results.

The workflow for validating a natural product as a chemical probe is a multi-step process that requires rigorous scientific investigation.

Workflow for Natural Product-Based Chemical Probe Validation cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Probe_Development Probe Development Isolation Isolation & Purification of Natural Product Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Initial_Screening Initial Biological Screening Structure_Elucidation->Initial_Screening Total_Synthesis Total Synthesis Initial_Screening->Total_Synthesis Bioactivity_Confirmation Confirmation of Bioactivity with Synthetic Sample Total_Synthesis->Bioactivity_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Bioactivity_Confirmation->SAR_Studies Activity Confirmed Maoecrystal_V_Halt Maoecrystal V Journey Halted Here Bioactivity_Confirmation->Maoecrystal_V_Halt No Confirmed Activity Target_ID Target Identification & Mechanism of Action SAR_Studies->Target_ID Probe_Optimization Probe Optimization Target_ID->Probe_Optimization In_Vivo_Studies In Vivo Validation Probe_Optimization->In_Vivo_Studies

Caption: Idealized workflow for the validation of a natural product as a chemical probe.

The logical progression of the maoecrystal V story highlights the pivotal role of synthetic chemistry in validating biological findings.

Logical Flow of Maoecrystal V Investigation Initial_Report Initial Report: Maoecrystal V is Potently Cytotoxic Stimulates_Synthesis Stimulates Widespread Interest in Total Synthesis Initial_Report->Stimulates_Synthesis Successful_Syntheses Multiple Total Syntheses are Achieved Stimulates_Synthesis->Successful_Syntheses Re-evaluation Re-evaluation with Pure Synthetic Material Successful_Syntheses->Re-evaluation Final_Conclusion Conclusion: Maoecrystal V is Not Cytotoxic Re-evaluation->Final_Conclusion

Caption: The logical progression of the maoecrystal V bioactivity investigation.

Protocols: General Protocol for In Vitro Cytotoxicity Assessment

While maoecrystal V itself proved to be inactive, the methods used to assess its activity are standard in the field. Below is a general protocol for determining the cytotoxicity of a compound using a resazurin-based assay, which is a common method for assessing cell viability.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the test compound in complete medium. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compound or controls. d. Return the plate to the incubator for 72 hours.

  • Viability Assay: a. After the 72-hour incubation, add 20 µL of the resazurin solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. c. Measure the fluorescence of each well using a plate reader (Ex/Em = 560/590 nm).

  • Data Analysis: a. Subtract the fluorescence reading of a "no-cell" control well from all other readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percentage of cell viability versus the log of the compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Conclusion

The story of maoecrystal V is a powerful reminder of the rigorous standards required in chemical biology and drug discovery. While its complex structure continues to be an inspiration for synthetic chemists, its biological history serves as a crucial case study. It highlights that the journey from a biologically active natural product to a validated chemical probe is fraught with challenges and requires a commitment to independent verification, skepticism, and meticulous experimental practice. For researchers, scientists, and drug development professionals, the ultimate lesson from maoecrystal V is that even the most promising initial findings must be subjected to the crucible of reproducibility.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of maoecrystal V. The information is compiled from published synthetic routes and addresses common experimental issues.

Frequently Asked Questions (FAQs)

Construction of the Bicyclo[2.2.2]octane Core

Question: My intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core is giving low yield and the wrong stereoisomer. What are the key challenges and how can I overcome them?

Answer: The construction of the sterically congested bicyclo[2.2.2]octane core of maoecrystal V is a significant challenge. Most successful syntheses have employed an IMDA reaction, while others have explored biomimetic approaches.[1]

Troubleshooting the Intramolecular Diels-Alder Reaction:

  • Facial Selectivity: A primary issue is controlling the facial selectivity of the cycloaddition to establish the correct stereochemistry.[2] The conformation of the tether connecting the diene and dienophile plays a crucial role. In some cases, the desired transition state is disfavored, leading to the incorrect isomer.[2]

    • Solution: Altering the tether between the diene and dienophile can influence the outcome. For instance, Zakarian's group investigated both silicon and boron tethers to improve selectivity.[1] Additionally, the choice of Lewis acid can impact the reaction, though in some reported cases, it led to undesired side reactions like alpha deprotonation.[1]

  • Thermal Conditions: When employing thermal conditions for the IMDA reaction, isomerization of the diene can compete with the desired cyclization, leading to reduced yields.

    • Solution: Careful optimization of reaction temperature and time is critical. Some substrates may require Lewis acid catalysis to proceed at lower temperatures, avoiding diene isomerization.

Alternative Strategy: Pinacol (B44631) Rearrangement

Baran's group developed a biomimetic approach that utilizes a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core. This strategy avoids the challenges of the Diels-Alder reaction but introduces its own complexities.

  • Challenge: The pinacol rearrangement can produce undesired isomers. In one reported synthesis, an undesired isomer was formed in 22% yield alongside the desired product (45% yield).

    • Solution: This reaction requires careful control of acidic conditions and temperature to favor the desired rearrangement pathway.

Stereocontrol at Contiguous Quaternary Centers

Question: How can I control the stereochemistry of the contiguous quaternary stereocenters at C9 and C10?

Answer: The presence of four contiguous quaternary stereocenters at the core of maoecrystal V makes stereocontrol a formidable challenge. The strategies to address this depend on the overall synthetic design.

  • Diels-Alder Approach: In syntheses utilizing a Diels-Alder reaction, the stereochemistry of these centers is largely determined by the cycloaddition step. The facial selectivity of the dienophile's approach to the diene is paramount.

  • Enolate-based Hydroxymethylation: A key challenge in Baran's synthesis was the enolate-based installation of a hydroxymethyl group at the sterically hindered C10 position to create the final quaternary center.

    • Problem: There are multiple potential sites for enolization and subsequent reaction, leading to chemo- and regioselectivity issues. Engaging the more hindered C5/C10 enolate over the more accessible one at C8/14 is difficult.

    • Solution: Extensive screening of reaction conditions is necessary. The use of a lanthanide Lewis acid was found to control the regio- and stereochemical course of the aldol (B89426) reaction with an extended enolate.

Late-Stage Functionalization

Question: I am struggling with the late-stage introduction of functional groups onto the highly hindered molecular core. What are some successful strategies?

Answer: Late-stage functionalization of the congested maoecrystal V skeleton is notoriously difficult.

  • Dehydrogenation of Neopentyl Ketone: The introduction of α,β-unsaturation in the A-ring can be challenging due to the neopentyl character of the ketone.

  • Hydroxymethylation at C10: As mentioned previously, installing the hydroxymethyl group at the sterically crowded C10 is a major hurdle. Initial attempts to protect the more reactive C8 ketone to favor reaction at the desired position were unsuccessful.

    • Successful Approach: A solution involved using specific lanthanide Lewis acids to direct the regioselectivity of the hydroxymethylation.

Formation of the A-C Ring Trans-Fusion

Question: Establishing the trans-fusion between the A and C rings is proving difficult. How has this been achieved?

Answer: The creation of the A-C ring trans-fusion requires the delivery of a hydrogen atom to the highly hindered β-face of the C5 position.

  • Intramolecular Hydride Delivery: A successful strategy involves an intramolecular delivery of a hydrogen atom. This can be achieved through the rearrangement of a strategically placed epoxide, which can deliver a hydride to the otherwise inaccessible concave face of the molecule.

Troubleshooting Experimental Protocols

Protocol 1: Pinacol Rearrangement for Bicyclo[2.2.2]octane Core Formation (Baran Synthesis)

Objective: To construct the bicyclo[2.2.2]octane core via a pinacol rearrangement.

Challenge: Formation of a significant amount of an undesired isomer.

ParameterRecommended ConditionTroubleshooting Tips
Acid Catalyst p-Toluenesulfonic acid (aq. TsOH)Varying the concentration and type of acid may influence the ratio of desired to undesired product.
Temperature 85 °CLowering the temperature may slow down the reaction but could potentially improve selectivity. A temperature screen is recommended.
Solvent Not specified in abstract, likely an inert solventEnsure the starting material is fully soluble.
Reaction Time Monitored for gradual rearrangementClose monitoring by TLC or LC-MS is crucial to stop the reaction upon consumption of the starting material and to minimize degradation.

Reported Yield: 45% of the desired product and 22% of an undesired isomer.

Protocol 2: Enolate Hydroxymethylation at C10 (Baran Synthesis)

Objective: To install the hydroxymethyl group at the C10 position.

Challenge: Poor chemo- and regioselectivity, with reaction occurring at other enolizable positions.

ParameterKey ConsiderationRecommended Reagent/Condition
Enolate Formation Selective formation of the C5/C10 enolateUse of specific bases and careful temperature control.
Aldol Reaction Regio- and stereocontrolUse of a lanthanide Lewis acid was reported to be successful.
Formaldehyde (B43269) Source Paraformaldehyde or other sourcesThe reactivity of the formaldehyde source can impact the reaction outcome.

Visualizing Synthetic Logic

General Synthetic Approaches to Maoecrystal V

G cluster_0 Diels-Alder Based Strategies cluster_1 Biomimetic Strategy (Baran) IMDA Intramolecular Diels-Alder Core Bicyclo[2.2.2]octane Core IMDA->Core Stereo_Control Stereocontrol Challenge: Facial Selectivity Core->Stereo_Control Major Hurdle Late_Stage Late-Stage Functionalization Core->Late_Stage Maoecrystal_V1 Maoecrystal V Late_Stage->Maoecrystal_V1 Pinacol Pinacol Rearrangement Core2 Bicyclo[2.2.2]octane Core Pinacol->Core2 Hydroxymethylation Enolate Hydroxymethylation at C10 Core2->Hydroxymethylation Quaternary_Center Final Quaternary Center Hydroxymethylation->Quaternary_Center Maoecrystal_V2 Maoecrystal V Quaternary_Center->Maoecrystal_V2

Caption: Comparison of major synthetic strategies for maoecrystal V.

Troubleshooting Workflow for the Intramolecular Diels-Alder Reaction

G Start IMDA Reaction Setup Problem Low Yield or Incorrect Stereoisomer? Start->Problem Check_Tether Modify Diene-Dienophile Tether (e.g., Si vs. B tether) Problem->Check_Tether Yes Check_Temp Optimize Reaction Temperature Problem->Check_Temp Yes Success Desired Cycloadduct Problem->Success No Side_Reaction Observe Side Reactions? (e.g., Diene Isomerization) Check_Tether->Side_Reaction Check_Catalyst Screen Lewis Acids Check_Catalyst->Success Check_Temp->Problem Side_Reaction->Check_Catalyst No Lower_Temp Lower Temperature or Use Milder Lewis Acid Side_Reaction->Lower_Temp Yes Lower_Temp->Success

Caption: Troubleshooting logic for the IMDA reaction in maoecrystal V synthesis.

References

troubleshooting unexpected side reactions in maoecrystal B synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected side reactions during the synthesis of Maoecrystal B and its closely related analogs like Maoecrystal V. The information is compiled from published total synthesis campaigns and aims to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder (IMDA) reaction is yielding a structural isomer instead of the desired bicyclo[2.2.2]octanone core. What is happening and how can I fix it?

A1: This is a known issue. The outcome of the IMDA cycloaddition is highly sensitive to the nature of the dienophile tethered to the core structure. In one reported synthesis of Maoecrystal V, the use of a vinylboronate dienophile unexpectedly led to the formation of "Maoecrystal ZG," a structural isomer with a rearranged pentacyclic skeleton, instead of the target molecule.[1][2]

Troubleshooting:

  • Modify the Dienophile: The most critical factor is the choice of the dienophile. It has been demonstrated that altering the dienophile partner can steer the reaction towards the desired bicyclo[2.2.2]octanone product.[1] Experiment with different ethylene (B1197577) equivalents that can be tethered and later removed or transformed.

  • Solvent and Temperature Effects: Systematically screen different solvents and reaction temperatures. These parameters can influence the transition state energies of the competing reaction pathways.

  • Lewis Acid Catalysis: The use of Lewis acids can alter the facial selectivity and reactivity of the dienophile and diene, potentially favoring the desired cycloaddition.

Q2: I am observing low yields and multiple unidentified side products during enolate formation and subsequent alkylation/hydroxymethylation. What are the likely causes?

A2: Enolate chemistry in the sterically congested environment of the Maoecrystal core is notoriously challenging. Several factors can contribute to low yields and side reactions:

  • Base Selection: The choice of base for enolate generation is crucial. For instance, using LDA (lithium diisopropylamide) has been reported to result in substantially lower yields due to unidentified side reactions compared to bulkier bases like LiN(SiMe₃)₂ (lithium bis(trimethylsilyl)amide).[1][2]

  • Chemoselectivity and Regioselectivity: The molecule often contains multiple carbonyl groups or acidic protons. Generating the enolate at the desired position can be difficult. For example, in the synthesis of Maoecrystal V, engaging the more hindered C-5/10 enolate in the presence of the more accessible one at C-8/14 was a significant hurdle. Even with successful enolate formation at the correct ketone, subsequent reactions like hydroxymethylation can occur at the less sterically hindered and undesired position.

  • Protecting Groups: Attempts to use protecting groups to enhance chemoselectivity (e.g., ketal or cyanohydrin protection of a competing ketone) have been reported to shut down reactivity entirely under various conditions.

Troubleshooting Workflow:

G start Low Yield / Side Products in Enolate Reaction base Optimize Base Selection start->base ltmps Use Bulky Base (e.g., LiN(SiMe3)2, LiTMP) base->ltmps Bulky base often better temp Vary Reaction Temperature (e.g., lower temp to increase selectivity) ltmps->temp additives Screen Additives (e.g., HMPA, DMPU) temp->additives reagent Evaluate Electrophile & Stoichiometry additives->reagent analysis Analyze Byproducts (NMR, MS) reagent->analysis outcome Improved Yield & Selectivity reagent->outcome analysis->base Re-evaluate strategy

Caption: Troubleshooting workflow for enolate reactions.

Q3: My pinacol-type rearrangement is producing a significant amount of an undesired isomer. How can I improve the selectivity?

A3: A key step in one of the most efficient total syntheses of Maoecrystal V involves a pinacol (B44631) rearrangement. While this step is powerful for constructing the core, it was reported to yield the desired intermediate in 45% yield, with the remaining mass balance primarily consisting of an undesired isomer (22% yield).

Troubleshooting:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst (e.g., aqueous TsOH) are critical. A systematic screen of Brønsted and Lewis acids may be necessary.

  • Temperature Control: The reaction temperature directly influences the rearrangement. Precise control and optimization of the heating profile can favor the desired product.

  • Substrate Modification: Small modifications to the substrate, such as altering protecting groups on nearby functionalities, can influence the stability of the cationic intermediates and direct the rearrangement pathway.

Q4: I am struggling with the final elimination step to introduce the C2-C3 double bond. Standard E2 elimination conditions are failing. What should I try?

A4: This is a well-documented and particularly challenging step. In the synthesis of an iodo-ketone precursor to Maoecrystal V, classic base-promoted E2 eliminations failed to produce any of the desired product. This was attributed to the lack of an anti-periplanar hydrogen required for the E2 mechanism due to the rigid, sterically locked conformation of the ring system.

Unexpected Solution:

An effective, albeit unconventional, method was discovered by treating the iodo-ketone precursor with Oxone in a buffered aqueous solution. This resulted in a clean and efficient elimination to furnish the final Maoecrystal V product. The reaction was initially discovered by chance when a bottle of Dess-Martin periodinane (DMP), likely contaminated with Oxone from its preparation, yielded small amounts of the desired product as a byproduct during an oxidation step.

Quantitative Data Summary

The following tables summarize key quantitative data from reported syntheses, highlighting conditions that can lead to side reactions.

Table 1: Influence of Base on Enolate Formation

StepBaseYield of ProductSide Reactions NotedReference
Enolate GenerationLiN(SiMe₃)₂Not specifiedHigher yields observed
Enolate GenerationLDASubstantially LowerUnidentified side reactions

Table 2: Pinacol Rearrangement Yields

ReactantConditionsYield of Desired ProductYield of Undesired IsomerReference
Diol Precursor for Rearrangementaq. TsOH, 85 °C45%22%

Key Experimental Protocols

Protocol 1: Oxone-Mediated Elimination of Iodo-ketone Precursor

This protocol describes the successful, non-traditional elimination to form the final α,β-unsaturated ketone in the A-ring of Maoecrystal V.

  • Dissolve Substrate: Dissolve the iodo-ketone precursor in a suitable solvent mixture (e.g., THF/water).

  • Prepare Oxone Solution: Prepare a buffered aqueous solution of Oxone (potassium peroxymonosulfate). A phosphate (B84403) buffer is typically used to maintain a stable pH.

  • Reaction: Add the buffered Oxone solution to the solution of the substrate at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically clean and proceeds to completion.

  • Work-up: Upon completion, perform a standard aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by flash column chromatography to yield the final Maoecrystal V.

Disclaimer: This is a generalized protocol based on published reports. Specific concentrations, temperatures, and reaction times should be optimized for your specific substrate.

Visualized Reaction Pathways

Divergent IMDA Reaction Pathway

G substrate IMDA Precursor (iii) dienophile1 Dienophile A (e.g., Modified Dienophile) substrate->dienophile1 IMDA dienophile2 Dienophile B (e.g., Vinylboronate) substrate->dienophile2 IMDA product1 Desired Product (Maoecrystal Core) dienophile1->product1 product2 Unexpected Isomer (Maoecrystal ZG) dienophile2->product2

Caption: Influence of dienophile choice on the IMDA reaction outcome.

References

Technical Support Center: Purification of Maoecrystal V Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in the purification of intermediates during the total synthesis of maoecrystal V.

Troubleshooting Guides

Issue 1: Difficulty in Separating Diastereomers of Bicyclic Ketone Intermediates

Question: I am struggling to separate the diastereomers of the bicyclic ketone intermediate formed after the key Diels-Alder reaction. What purification strategies can I employ?

Answer: The separation of diastereomers, particularly in complex polycyclic systems like the intermediates of maoecrystal V, can be challenging due to their similar polarities. Here are several strategies to improve separation:

  • Chromatography Optimization:

    • Solvent System Screening: A systematic screen of solvent systems with varying polarities and selectivities is crucial. Start with a standard eluent system (e.g., ethyl acetate/hexanes) and gradually introduce other solvents like dichloromethane, diethyl ether, or acetone (B3395972) to modulate the separation.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a normal phase column can offer significantly higher resolution than standard flash chromatography. Chiral HPLC may also be effective for separating enantiomers if a racemic synthesis was performed.

    • Column Choice: The choice of stationary phase is critical. Besides standard silica (B1680970) gel, consider using alumina (B75360) or chemically modified silica gels (e.g., diol-bonded silica) which can offer different selectivities.

  • Crystallization:

    • Solvent Selection: Attempt fractional crystallization from a variety of solvent systems. A slow evaporation of a solution of the diastereomeric mixture in a suitable solvent can sometimes yield crystals of a single diastereomer.

    • Seeding: If a pure crystal of one diastereomer is available, seeding the supersaturated solution can induce selective crystallization.

  • Chemical Derivatization:

    • If chromatographic and crystallization methods fail, consider derivatizing the ketone to a diastereomeric derivative (e.g., a ketal with a chiral diol). The resulting derivatives will have different physical properties and should be more easily separable by chromatography. After separation, the original ketone can be regenerated.

Issue 2: Removal of Stubborn Impurities from the Tricarbonyl Intermediate

Question: After the ozonolysis or oxidation step to form the tricarbonyl intermediate, I am having trouble removing colored impurities and byproducts. How can I purify this compound effectively?

Answer: The purification of highly functionalized and potentially unstable intermediates like the tricarbonyl compound requires careful handling.

  • Charcoal Treatment: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of Celite. Be aware that charcoal can sometimes adsorb the desired product, so use it judiciously.

  • Selective Precipitation/Crystallization: Attempt to crystallize the desired tricarbonyl intermediate. This can be a highly effective method for removing both colored and non-colored impurities. A slow cooling or vapor diffusion crystallization setup is recommended.

  • Chromatography:

    • If the compound is stable enough for chromatography, use a deactivated silica gel (e.g., by adding 1% triethylamine (B128534) to the eluent) to prevent decomposition on the column.

    • A gradient elution from a non-polar to a moderately polar solvent system can help in separating the desired product from both less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the Diels-Alder reaction for the synthesis of the bicyclooctane core of maoecrystal V?

A1: A common side product is the formation of a dimerized quinone adduct, which can form in nearly equal proportions to the desired Diels-Alder adduct.[1] Fortunately, heating the dimer can induce a retro-Diels-Alder reaction to regenerate the quinone, which can then proceed to form the desired product.[1]

Q2: I am observing the formation of a γ-hydroxyenone after Dess-Martin oxidation and attempted silica gel purification. How can I avoid this?

A2: The formation of a γ-hydroxyenone suggests that an undesired reaction is occurring on the silica gel.[2] To mitigate this, you can either use a less acidic, deactivated silica gel or avoid silica gel chromatography altogether if the intermediate is particularly sensitive. Alternative purification methods like crystallization or trituration should be considered.

Q3: My crystallization attempts for an intermediate are failing. What can I do?

A3: If crystallization is not occurring, several techniques can be employed.[3] First, ensure your solution is supersaturated.[3] You can try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a highly effective method. If the compound is precipitating as an oil, try re-dissolving it in a bit more of the more soluble solvent and allowing it to cool more slowly.

Q4: What is a reliable method to remove the dithioketal protecting group without affecting other functional groups in the maoecrystal V core?

A4: Desulfurization of the dithioketal can be achieved using Raney nickel. This method was successfully used in one of the total syntheses of maoecrystal V. Careful monitoring of the reaction is necessary to avoid over-reduction of other functional groups.

Quantitative Data Summary

Intermediate/ProductPrecursorReagents and ConditionsYield (%)Diastereomeric/Enantiomeric RatioReference
Diels-Alder AdductQuinoneHeat~50% (initially, with dimer)N/A
Tricarbonyl CompoundOlefinOzonolysis or other oxidative cleavageNot specifiedN/A
Maoecrystal VEpoxide IntermediateBF3•OEt285%Single isomer
C6'-epimerKetoneLiBH₄, Zn(OTf)₂21% (as byproduct)N/A

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography of a Maoecrystal V Intermediate
  • Preparation of the Column:

    • Select a column of an appropriate size based on the amount of crude material (typically a 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring no air bubbles are trapped.

  • Loading the Sample:

    • Dissolve the crude intermediate in a minimal amount of a suitable solvent (ideally the chromatography eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (gradient elution) to elute compounds with increasing polarity.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified intermediate.

Protocol 2: General Procedure for Crystallization of a Maoecrystal V Intermediate
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

    • Alternatively, use a binary solvent system: dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a solvent in which it is poorly soluble dropwise until the solution becomes cloudy. Heat to redissolve.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If no crystals form, place the solution in a refrigerator or freezer.

    • If crystallization still does not occur, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Once a good crop of crystals has formed, isolate them by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Intermediate chromatography Flash Chromatography start->chromatography tlc TLC/LC-MS chromatography->tlc crystallization Crystallization nmr NMR Spectroscopy crystallization->nmr purity_check Purity > 95%? tlc->purity_check nmr->purity_check purity_check->crystallization No end Pure Intermediate purity_check->end Yes

Caption: General workflow for the purification and analysis of a synthetic intermediate.

troubleshooting_diastereomers cluster_chromatography Chromatography Optimization cluster_crystallization Crystallization Techniques cluster_derivatization Chemical Modification start Separation of Diastereomers Unsuccessful? solvent Screen Different Solvent Systems start->solvent fractional Attempt Fractional Crystallization start->fractional derivatize Derivatize to Separable Compounds start->derivatize hplc Use Preparative HPLC solvent->hplc column Try a Different Stationary Phase hplc->column seeding Use a Seed Crystal fractional->seeding

Caption: Troubleshooting decision tree for separating challenging diastereomers.

References

Technical Support Center: Maoecrystal V Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Maoecrystal V is a complex diterpenoid natural product. Currently, there is a notable absence of published literature specifically detailing the degradation pathways of maoecrystal V. The following information is based on established principles of organic chemistry and the known reactivity of the functional groups present in the maoecrystal V structure. This guide is intended to provide researchers with proactive strategies to handle, store, and troubleshoot potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is maoecrystal V and why is its stability a concern?

Maoecrystal V is a structurally intricate pentacyclic diterpenoid isolated from Isodon eriocalyx.[1][2] Its complex architecture, featuring a lactone, a ketone, a tetrahydrofuran (B95107) ring, and multiple stereocenters, makes it a compelling target for total synthesis and biological evaluation.[1][2][3] However, these same complex features represent potential sites for chemical degradation, which could impact experimental results and the compound's biological activity.

Q2: What are the most likely degradation pathways for maoecrystal V?

Based on its functional groups, the primary hypothetical degradation pathways for maoecrystal V include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring and alter the molecule's structure and activity.

  • Epimerization: The stereocenters, particularly those adjacent to carbonyl groups, could be prone to epimerization, leading to a mixture of diastereomers.

  • Oxidation: While the molecule is relatively robust, long-term exposure to atmospheric oxygen or oxidizing agents could potentially lead to unwanted side reactions.

  • Photodegradation: Exposure to UV light could induce decomposition, a common issue for complex organic molecules.

Q3: How should I properly store maoecrystal V to minimize degradation?

To ensure the long-term stability of maoecrystal V, it is recommended to store it as a solid in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, store at low temperatures, preferably at -20°C or -80°C, and protect from light.

Q4: What solvents are recommended for dissolving maoecrystal V?

For short-term experimental use, high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are suitable. Prepare solutions fresh and use them promptly. For longer-term storage in solution, which is generally not recommended, use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity or Experimental Results

  • Possible Cause: Degradation of the maoecrystal V stock.

  • Troubleshooting Steps:

    • Verify Stock Integrity: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products.

    • Prepare Fresh Solutions: Always prepare fresh solutions of maoecrystal V from a solid stock for each experiment.

    • Control Experimental Conditions: Ensure that the pH, temperature, and light exposure during your experiment are controlled and consistent.

Issue 2: Appearance of New Peaks in Chromatographic Analysis

  • Possible Cause: Onset of degradation.

  • Troubleshooting Steps:

    • Characterize New Peaks: If possible, use mass spectrometry to identify the molecular weights of the new species to infer the type of degradation (e.g., hydrolysis would add 18 Da to the molecular weight).

    • Review Handling Procedures: Assess your sample handling and storage protocols to identify potential sources of contamination (water, air) or exposure to harsh conditions (light, extreme pH).

    • Implement Preventative Measures: If degradation is suspected, implement the recommended storage and handling procedures outlined in the FAQs.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of Maoecrystal V in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)Remaining Maoecrystal V (%)
2.0252485
4.0252495
7.0252498
9.0252470
12.0252440

Note: This data is hypothetical and for illustrative purposes only. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Assessment of Maoecrystal V Stability by HPLC

This protocol outlines a method to assess the stability of maoecrystal V under various conditions.

  • Objective: To quantify the degradation of maoecrystal V over time.

  • Materials:

    • Maoecrystal V

    • HPLC-grade solvents (acetonitrile, water, methanol)

    • Buffers of varying pH

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Method:

    • Prepare a stock solution of maoecrystal V in a suitable solvent (e.g., DMSO).

    • Prepare test solutions by diluting the stock solution in different buffers (e.g., pH 4, 7, 9) to a final concentration of 10 µg/mL.

    • Incubate the test solutions under controlled conditions (e.g., specific temperature and light exposure).

    • At designated time points (e.g., 0, 6, 12, 24 hours), inject an aliquot of each test solution into the HPLC system.

    • Monitor the peak area of maoecrystal V at an appropriate wavelength (to be determined by UV-Vis scan).

    • Calculate the percentage of remaining maoecrystal V at each time point relative to the initial time point.

Visualizations

maoecrystal_v_degradation_pathways cluster_main Hypothetical Degradation of Maoecrystal V cluster_hydrolysis Hydrolysis cluster_epimerization Epimerization cluster_oxidation Oxidation Maoecrystal V Maoecrystal V Hydrolyzed Product Hydrolyzed Product Maoecrystal V->Hydrolyzed Product Acid/Base Epimer Epimer Maoecrystal V->Epimer Base/Heat Oxidized Product Oxidized Product Maoecrystal V->Oxidized Product Oxidants/Air

Caption: Potential degradation pathways of maoecrystal V.

experimental_workflow cluster_workflow Stability Assessment Workflow A Prepare Maoecrystal V Stock Solution B Incubate under Stress Conditions (pH, Temp, Light) A->B C Sample at Time Points B->C D HPLC/LC-MS Analysis C->D E Quantify Remaining Compound D->E

Caption: Workflow for assessing maoecrystal V stability.

References

Validation & Comparative

Re-evaluation of Maoecrystal B: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B, a complex diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention in the scientific community for its reported potent in vitro anticancer activity. However, subsequent studies have called these initial findings into question, leading to a necessary re-evaluation of its biological profile. This guide provides an objective comparison of the biological activity of this compound, contrasting the initial reports with more recent findings. We also present data on related compounds and alternative molecules, supported by experimental details, to offer a comprehensive resource for researchers in oncology and drug discovery.

Comparative Analysis of Cytotoxicity

A significant discrepancy exists in the reported cytotoxic activity of this compound. While the initial study highlighted potent and selective activity against the HeLa human cervical cancer cell line, a thorough re-evaluation using synthetically derived this compound failed to reproduce these results.

Table 1: Comparison of the In Vitro Cytotoxicity (IC₅₀) of this compound and Related Compounds

CompoundCell LineInitial Reported IC₅₀ (µg/mL)Re-evaluated ActivityReference CompoundReference IC₅₀ (µg/mL)
This compound HeLa0.02[1]Inactive[2]Cisplatin0.99[1]
Maoecrystal Z K562 (Leukemia)2.9[3]---
MCF7 (Breast)1.6[3]---
A2780 (Ovarian)1.5---
HeLa (Cervical)2.9---
Eriocalyxin B PC-3 (Prostate)0.88 (24h) / 0.46 (48h)---
22RV1 (Prostate)3.26 (24h) / 1.20 (48h)---

Experimental Protocols

The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, maoecrystal Z, eriocalyxin B) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

While the mechanism of action for this compound remains unconfirmed due to its lack of reproducible cytotoxic activity, studies on the related compound, eriocalyxin B, have elucidated its effects on key cancer-related signaling pathways.

Eriocalyxin B Signaling Pathways

Eriocalyxin B has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several critical signaling pathways:

  • STAT3 Signaling: Eriocalyxin B can covalently bind to Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor often constitutively activated in cancer. This binding prevents STAT3 phosphorylation and activation, thereby downregulating the expression of target genes involved in cell survival and proliferation.

  • Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Eriocalyxin B has been shown to suppress the phosphorylation of Akt and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.

  • NF-κB Signaling: The NF-κB pathway is a critical mediator of the inflammatory response and is also implicated in cancer cell survival and proliferation. Eriocalyxin B has been reported to inhibit NF-κB signaling, contributing to its pro-apoptotic effects.

experimental_workflow General Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance Measure absorbance at ~570 nm solubilization->absorbance calculation Calculate % viability and IC50 values absorbance->calculation

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

stat3_pathway Inhibitory Action of Eriocalyxin B on the STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 dna DNA p_stat3->dna Translocation gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription eriocalyxin_b Eriocalyxin B eriocalyxin_b->stat3 Covalent Binding (Inhibition of Phosphorylation) cytokine Cytokine cytokine->cytokine_receptor

Caption: The inhibitory effect of Eriocalyxin B on the STAT3 signaling pathway, preventing its activation and subsequent pro-survival gene transcription.

Conclusion

The case of this compound serves as a critical reminder of the importance of rigorous and reproducible research in the field of natural product drug discovery. While the initial reports of its potent anticancer activity were promising, subsequent, more extensive studies have demonstrated a lack of significant cytotoxicity. This re-evaluation highlights the necessity for independent verification of biological activity before committing significant resources to further development.

In contrast, related ent-kaurane diterpenoids, such as maoecrystal Z and eriocalyxin B, have shown confirmed cytotoxic and anti-proliferative effects against various cancer cell lines. The well-defined mechanism of action of eriocalyxin B on key oncogenic pathways, such as STAT3, makes it a more promising candidate for further investigation as a potential anticancer agent. Researchers are encouraged to focus their efforts on these and other validated bioactive compounds from the Isodon genus.

References

A Comparative Analysis of Maoecrystal B and Other ent-Kaurane Diterpenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic potential and mechanisms of action of a promising class of natural products, highlighting the intriguing case of maoecrystal B and the re-evaluation of its anticancer activity.

This guide provides a comparative overview of this compound and other notable ent-kaurane diterpenoids, a class of natural compounds that have garnered significant interest in the field of oncology. Initially lauded for its potent and selective cytotoxicity, the biological activity of this compound has been a subject of re-evaluation, providing a valuable lesson in natural product drug discovery. This document aims to offer researchers, scientists, and drug development professionals a comprehensive comparison of these compounds, supported by available experimental data, detailed methodologies, and pathway visualizations.

Performance Snapshot: Cytotoxicity of ent-Kaurane Diterpenoids

The cytotoxic activity of ent-kaurane diterpenoids has been evaluated against a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent members of this class, such as oridonin (B1677485), eriocalyxin B, and longikaurin A. It is crucial to note the conflicting reports regarding the cytotoxicity of this compound. While initial studies on the isolated natural product reported high potency, subsequent studies on the synthetically produced compound found it to be virtually inactive.[1][2][3]

CompoundCell LineIC50 (µM)Reference
This compound (V) HeLa (cervical cancer)~0.06 (originally reported)[4][5]
HeLa and 31 other cancer cell linesNo significant activity (synthetic)
Oridonin HGC-27 (gastric cancer)14.61 (24h), 9.27 (48h), 7.41 (72h)
AGS (gastric cancer)6.00 (24h), 2.63 (48h), 1.93 (72h)
HeLa (cervical cancer)~68.7 (for 56% cell death at 12h)
Eriocalyxin B MCF-7 (breast cancer)Not Specified
MDA-MB-231 (breast cancer)Not Specified
Longikaurin A CAL27 (oral squamous carcinoma)4.36 (24h), 1.98 (48h)Not explicitly cited
TCA-8113 (oral squamous carcinoma)4.93 (24h), 2.89 (48h)Not explicitly cited

Note: IC50 values can vary significantly depending on the experimental conditions, including the specific assay used, incubation time, and cell density. The data presented here is for comparative purposes and is collated from various sources.

In-Depth: The Case of this compound's Bioactivity

This compound (structurally identical to maoecrystal V) was first isolated from the Chinese medicinal herb Isodon eriocalyx. Initial reports highlighted its remarkable and selective cytotoxic activity against HeLa cervical cancer cells, with an IC50 value in the nanomolar range. This potent activity sparked significant interest in the scientific community, leading to multiple total synthesis efforts.

Mechanisms of Action: A Focus on Oridonin

While the anticancer activity of this compound remains questionable, other ent-kaurane diterpenoids, such as oridonin, have well-documented mechanisms of action. Oridonin is known to induce apoptosis (programmed cell death) in various cancer cells through the modulation of multiple signaling pathways.

One of the key pathways activated by oridonin is the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family. Activation of the JNK pathway can lead to the phosphorylation of downstream targets that regulate apoptosis.

Oridonin_JNK_Pathway Oridonin Oridonin JNK JNK (c-Jun N-terminal kinase) Oridonin->JNK Activates cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Promotes MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add ent-kaurane diterpenoids Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Verifying Synthetic Triumph: A Comparative Guide to the Structural Confirmation of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "maoecrystal B" did not yield relevant results. However, the closely related and extensively studied diterpenoid, maoecrystal V, is the subject of numerous publications concerning its complex structure and total synthesis. This guide will therefore focus on the structural confirmation of synthetic maoecrystal V against its natural counterpart, a critical final step in the validation of any total synthesis endeavor.

Maoecrystal V, a pentacyclic diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture. The definitive confirmation of a synthetic molecule's structure as being identical to its natural inspiration is a rigorous process that relies on a suite of sophisticated analytical techniques. This guide provides a comparative overview of the data and methodologies employed to validate the structure of synthetic maoecrystal V.

Comparative Data Analysis: Natural vs. Synthetic Maoecrystal V

The structural elucidation of the natural product and the verification of the synthetic compound's identity are primarily achieved through a combination of spectroscopic and crystallographic methods. The data obtained for the synthetic maoecrystal V have been reported to be in full agreement with those of the natural product, confirming the success of the total synthesis.[1]

Analytical TechniqueParameterNatural Maoecrystal VSynthetic Maoecrystal V
¹H NMR Spectroscopy Chemical Shifts (δ)Characteristic signals corresponding to the molecule's protons.Identical chemical shifts and coupling constants reported.[1]
¹³C NMR Spectroscopy Chemical Shifts (δ)A distinct set of signals for each carbon atom in the molecule.Reported to be in full accord with the natural product.[1]
Mass Spectrometry Mass-to-Charge Ratio (m/z)Precise mass measurement confirms the molecular formula.Consistent mass spectral data obtained.[2][3]
X-ray Crystallography Unit Cell Parameters & Space GroupSingle-crystal X-ray diffraction provided the definitive structure.Structure of synthetic material verified by X-ray crystallography.
Optical Rotation [α]DThe natural product is enantiopure and exhibits a specific optical rotation.The enantioselective synthesis yielded a product with the expected optical rotation ([α]D23 = -98.2°).

Experimental Protocols

The confirmation of the structure of synthetic maoecrystal V relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle. The following are detailed methodologies for the key experiments cited in the structural verification process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

  • Protocol:

    • Sample Preparation: A small sample (typically 1-5 mg) of either natural or synthetic maoecrystal V is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are performed to establish through-bond and through-space correlations.

    • Data Analysis: The resulting spectra are processed and analyzed. The chemical shifts, coupling constants, and correlations for the synthetic material are compared directly with the data from the natural product.

X-ray Crystallography
  • Objective: To obtain a definitive three-dimensional molecular structure.

  • Protocol:

    • Crystallization: Single crystals of high quality are grown from a supersaturated solution of the purified compound (either natural or synthetic). This is often a trial-and-error process involving various solvents and crystallization conditions.

    • Data Collection: A suitable crystal is mounted on a goniometer and exposed to a beam of X-rays. The resulting diffraction patterns are recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined and the molecular structure is refined. The crystallographic data for the synthetic compound, including unit cell dimensions and atomic coordinates, are then compared to those of the natural product.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the elemental composition of the molecule with high accuracy.

  • Protocol:

    • Sample Introduction: A solution of the sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

    • Data Interpretation: The analyzer measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated exact mass.

Workflow for Structural Verification

The logical flow for confirming the structure of synthetic maoecrystal V against the natural product is a systematic process of isolation, synthesis, and comparative analysis.

G cluster_natural Natural Product Workflow cluster_synthetic Synthetic Product Workflow np_isolation Isolation of Maoecrystal V from Isodon eriocalyx np_purification Purification np_isolation->np_purification np_analysis Structural Elucidation (NMR, MS, X-ray) np_purification->np_analysis np_data Reference Spectroscopic and Crystallographic Data np_analysis->np_data comparison Data Comparison np_data->comparison sp_synthesis Total Synthesis of Maoecrystal V sp_purification Purification sp_synthesis->sp_purification sp_analysis Structural Characterization (NMR, MS, X-ray) sp_purification->sp_analysis sp_data Synthetic Spectroscopic and Crystallographic Data sp_analysis->sp_data sp_data->comparison confirmation Structural Confirmation: Synthetic u2261 Natural comparison->confirmation

Caption: Workflow for the structural confirmation of synthetic maoecrystal V.

This rigorous comparative analysis provides the definitive proof required to establish that the synthetic route has successfully replicated the complex architecture of the natural product, a landmark achievement in the field of organic synthesis.

References

Navigating Cytotoxicity Assays for Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating novel compounds like maoecrystal B require robust and validated methods to assess cytotoxicity. While specific experimental data on this compound cytotoxicity remains to be publicly documented, this guide provides a comparative framework for selecting and validating appropriate cytotoxicity assays. We will explore established and alternative methods, presenting their experimental protocols and the quantitative data typically generated.

The selection of a suitable cytotoxicity assay is critical for obtaining accurate and reproducible data. The ideal assay should be sensitive, reliable, and compatible with the physicochemical properties of the test compound. This guide will compare several commonly used cytotoxicity assays, offering insights into their principles, advantages, and limitations.

Comparison of Common Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability. However, it is not without its drawbacks, including potential interference from colored compounds and the toxicity of the formazan (B1609692) product.[1][2] A variety of alternative assays have been developed to address these limitations.

AssayPrincipleAdvantagesDisadvantagesTypical Readout
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[2]Well-established, cost-effective.Can be influenced by colored compounds, formazan crystals can be toxic to cells.[1][2]Absorbance
WST, MTS, XTT Assays Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.Fewer steps than MTT, higher sensitivity in some cases.Can be affected by culture medium components.Absorbance
Resazurin (B115843) (AlamarBlue) Assay Reduction of the blue dye resazurin to the pink, fluorescent resorufin (B1680543) by viable cells.Rapid, sensitive, non-toxic to cells, allowing for further analysis.Potential for interference from compounds that interact with the dye.Fluorescence, Absorbance
ATP-Based Assays (e.g., CellTiter-Glo) Measurement of ATP, which is present in metabolically active cells.Very high sensitivity, fast, suitable for high-throughput screening.Requires a luminometer.Luminescence
Trypan Blue Exclusion Assay Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.Simple, rapid, and inexpensive.Subjective counting, only assesses membrane integrity.Manual or automated cell counting
DRAQ7 Staining A fluorescent DNA dye that only enters cells with compromised membrane integrity, staining the nucleus of dead cells.Allows for real-time analysis by flow cytometry or microscopy, can distinguish dead cells from live ones.Requires a fluorescence microscope or flow cytometer.Fluorescence

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are generalized protocols for some of the key assays mentioned.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Resazurin (AlamarBlue) Assay Protocol
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Resazurin Addition: Add the resazurin solution directly to the cell culture medium in each well.

  • Incubation: Incubate for 1-4 hours, during which viable cells will convert resazurin to resorufin.

  • Data Acquisition: Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a microplate reader.

ATP-Based Luminescent Assay (e.g., CellTiter-Glo®) Protocol
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Reagent Addition: Add the ATP assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

Visualizing Experimental Workflow and Cellular Pathways

To better understand the experimental process and the underlying biological mechanisms, diagrams can be highly effective.

experimental_workflow cluster_setup Assay Setup cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT MTT Assay Compound Treatment->MTT Add MTT Incubate Solubilize Resazurin Resazurin Assay Compound Treatment->Resazurin Add Resazurin Incubate ATP_Assay ATP Assay Compound Treatment->ATP_Assay Add ATP Reagent Incubate Absorbance Absorbance MTT->Absorbance Fluorescence Fluorescence Resazurin->Fluorescence Luminescence Luminescence ATP_Assay->Luminescence

Caption: A generalized workflow for comparing different cytotoxicity assays.

The cytotoxic effects of a compound are often mediated through specific signaling pathways that lead to cell death, such as apoptosis.

apoptosis_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A simplified signaling pathway illustrating potential mechanisms of cytotoxicity.

Conclusion

While specific data on this compound cytotoxicity is not yet available in the public domain, the framework provided in this guide offers a robust starting point for its investigation. By carefully selecting and validating from a range of available cytotoxicity assays, researchers can generate reliable data to characterize the bioactivity of this and other novel compounds. The comparison of multiple assay types is recommended to ensure that the observed effects are not an artifact of a particular method and to gain a more comprehensive understanding of the compound's cytotoxic mechanism.

References

Synthetic Maoecrystal B: A Case of Disappearing Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Initially heralded as a potent and selective anticancer agent, the complex natural product maoecrystal V has become a compelling case study in drug development, highlighting the critical importance of rigorous, reproducible biological evaluation. Early reports on the natural isolate showcased remarkable cytotoxicity against cervical cancer cells. However, subsequent total synthesis and broader screening by independent research groups have failed to replicate these findings, revealing a stark lack of anticancer activity for the synthetic compound. This guide provides a comparative analysis of the conflicting biological data, details the experimental methodologies employed, and presents cytotoxicity data for related compounds to offer a broader context for researchers in oncology and natural product synthesis.

Comparative Analysis of Maoecrystal V Cytotoxicity

The initial excitement surrounding maoecrystal V stemmed from a 2004 report by Sun and coworkers, who isolated the compound from Isodon eriocalyx. Their study reported a potent and selective inhibitory activity against the HeLa human cervical cancer cell line, with an impressive IC50 value of 0.02 µg/mL (approximately 58 nM). For comparison, the contemporary chemotherapy drug cisplatin (B142131) exhibited an IC50 of 0.99 µg/mL in their assays[1]. This finding positioned maoecrystal V as a promising lead for novel anticancer therapeutics.

However, this initial promise was challenged following the successful total synthesis of maoecrystal V. A pivotal 2016 study by Baran and coworkers, who developed an efficient 11-step synthesis, subjected their synthetic maoecrystal V to extensive biological evaluation. In stark contrast to the original report, they found that the synthetic compound "exhibits virtually no cytotoxicity in any cancer cell line tested"[2]. Their investigation involved screening against 32 different cancer cell lines, including HeLa, across four independent laboratories, with no significant anticancer activity detected in any of the assays[2]. This discrepancy suggests that the originally reported bioactivity may have been due to a flawed assay or the presence of impurities in the natural isolate[2].

Unfortunately, the detailed results from the 32-cell line screening by the Baran group are not available in the main publication or its supplementary information, preventing a direct tabular comparison for maoecrystal V.

Cytotoxicity of Alternative ent-Kaurane Diterpenoids

To provide a broader perspective on the potential anticancer activity within this structural class, the following table summarizes the reported cytotoxicity of other representative ent-kaurane diterpenoids, Oridonin and Eriocalyxin B, which are also isolated from the Isodon species.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Maoecrystal V (Natural) HeLaCervical Cancer~0.058Not Specified[1]
Maoecrystal V (Synthetic) 32 Cell Lines (including HeLa)VariousNo Activity ObservedNot Specified
Oridonin MDA-MB-231Triple Negative Breast Cancer5.31 ± 0.48Not Specified
Oridonin HCC1806Triple Negative Breast Cancer12.60 ± 0.55Not Specified
Oridonin TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672
Oridonin TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372
Oridonin AGSGastric CancerNot Specified24, 48, 72
Oridonin HGC27Gastric CancerNot Specified24, 48, 72
Oridonin MGC803Gastric CancerNot Specified24, 48, 72
Eriocalyxin B PC-3Prostate Cancer0.8848
Eriocalyxin B 22RV1Prostate Cancer3.2648
Eriocalyxin B MDA-MB-231Triple Negative Breast CancerNot Specified24
Eriocalyxin B MCF-7Breast CancerNot Specified24

Experimental Protocols

A direct comparison of the experimental protocols used in the original 2004 study by Sun and coworkers and the 2016 study by the Baran group is hampered by the lack of detailed methodology in the latter's publication regarding the cytotoxicity screening. However, a general protocol for a common cytotoxicity assay (MTT assay) is provided below, which is representative of the methods likely employed.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • The test compound (e.g., maoecrystal B) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium in the wells is replaced with the medium containing the test compound, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells contain medium with the solvent alone.

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

  • The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Reported Cytotoxicity Assay for Natural Maoecrystal V (Sun et al., 2004)

The 2004 publication by Sun and coworkers does not provide a detailed experimental protocol for their cytotoxicity assay. The paper only states that maoecrystal V "showed remarkable inhibitory activity toward HeLa cells with IC50 = 0.02 microg/mL". The lack of a detailed published methodology makes a direct comparison of experimental conditions challenging.

Visualizing the Discrepancy and Experimental Workflow

The following diagrams illustrate the conflicting findings regarding maoecrystal V's bioactivity and a typical workflow for evaluating the anticancer properties of a synthetic compound.

cluster_0 Initial Report (Sun et al., 2004) cluster_1 Re-evaluation (Baran et al., 2016) Natural Maoecrystal V Natural Maoecrystal V HeLa Cells HeLa Cells Natural Maoecrystal V->HeLa Cells In vitro assay Potent Cytotoxicity (IC50 ~58 nM) Potent Cytotoxicity (IC50 ~58 nM) HeLa Cells->Potent Cytotoxicity (IC50 ~58 nM) Synthetic Maoecrystal V Synthetic Maoecrystal V 32 Cancer Cell Lines (including HeLa) 32 Cancer Cell Lines (including HeLa) Synthetic Maoecrystal V->32 Cancer Cell Lines (including HeLa) Extensive screening No Anticancer Activity No Anticancer Activity 32 Cancer Cell Lines (including HeLa)->No Anticancer Activity

Caption: Conflicting reports on the anticancer activity of maoecrystal V.

Total Synthesis Total Synthesis Compound Characterization Compound Characterization Total Synthesis->Compound Characterization Purification & QC In vitro Cytotoxicity Assays In vitro Cytotoxicity Assays Compound Characterization->In vitro Cytotoxicity Assays Screening Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) In vitro Cytotoxicity Assays->Data Analysis (IC50 Determination) Hit Identification Hit Identification Data Analysis (IC50 Determination)->Hit Identification Potent Activity No Activity No Activity Data Analysis (IC50 Determination)->No Activity Inactive

Caption: Experimental workflow for assessing anticancer activity.

References

A Comparative Analysis of Total Synthesis Routes for Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

Maoecrystal B, a complex diterpenoid isolated from Isodon eriocalyx, has captivated the attention of the synthetic chemistry community due to its intricate pentacyclic architecture and initial reports of potent cytotoxic activity. This guide provides a comparative overview of the prominent total synthesis strategies developed by the research groups of Baran, Danishefsky, Zakarian, Thomson, and Yang. The comparison focuses on key quantitative metrics, strategic approaches, and detailed experimental protocols for pivotal transformations, offering valuable insights for researchers in natural product synthesis and drug development.

At a Glance: Key Synthesis Metrics

The following table summarizes the core quantitative data for the discussed total syntheses of this compound (also referred to as maoecrystal V in the literature).

Lead Researcher(s) Year Published Stereoselectivity Longest Linear Sequence (Steps) Overall Yield (%) Key Starting Materials
Phil S. Baran2016Enantioselective11Not explicitly statedCyclohexenone, 3-iodo-2-methylcyclohex-2-en-1-one
Samuel J. Danishefsky2012Racemic~25Not explicitly stated2-methyl-1,3-cyclohexanedione, 3-chloro-2-methyl-2-cyclohexen-1-one[1]
Armen Zakarian2013Racemic24~1.5Sesamol[2]
Armen Zakarian2014Enantioselective~25Not explicitly statedSesamol
Regan J. Thomson2014Enantioselective~20Not explicitly stated4,4-dimethylcyclohexenone
Zhen Yang2010Racemic~22Not explicitly stated3-methoxy-5-methylphenol, 3-methyl-2-cyclohexen-1-one
Zhen Yang2015Enantioselective~23Not explicitly stated2-methyl-2-cyclopenten-1-one

Strategic Divergence in Assembling the Core

The various synthetic routes to this compound showcase a fascinating array of strategies to construct the formidable bicyclo[2.2.2]octane core and the congested quaternary stereocenters. A central theme in most approaches is the application of a Diels-Alder reaction, employed in both intramolecular and intermolecular settings. In stark contrast, the Baran synthesis adopts a biomimetic approach centered on a key pinacol-type rearrangement.

The Diels-Alder Approach: A Common Thread

Syntheses by Danishefsky, Zakarian, Thomson, and Yang all strategically leverage the power of the Diels-Alder cycloaddition to forge the bicyclo[2.2.2]octane system.

  • Danishefsky's Intramolecular Diels-Alder (IMDA) Strategy: The Danishefsky group's racemic synthesis features an IMDA reaction to rapidly assemble the core structure from a linear precursor.[1][3] A key challenge addressed in this route is controlling the stereochemistry of the A/C ring fusion, which was ingeniously solved through an intramolecular hydrogen delivery.[3]

  • Zakarian's C-H Functionalization and IMDA Approach: The Zakarian group developed both racemic and enantioselective syntheses. A hallmark of their strategy is an early-stage C-H functionalization to construct a key dihydrobenzofuran intermediate, which then sets the stage for an intramolecular Diels-Alder reaction. The enantioselective variant cleverly employs a chiral auxiliary to induce asymmetry.

  • Thomson's Intermolecular Diels-Alder Strategy: Thomson and his team pursued an enantioselective synthesis that relies on an intermolecular Diels-Alder reaction. Their "west-to-east" strategy involves the early construction of the tetrahydrofuran (B95107) ring, followed by an oxidative cyclodearomatization to set up the diene for the key cycloaddition.

  • Yang's IMDA-Centric Syntheses: The Yang group was the first to report a total synthesis of racemic this compound, also centered around an intramolecular Diels-Alder reaction. They later developed an enantioselective version that introduces chirality via a Sharpless asymmetric epoxidation and a subsequent semipinacol rearrangement.

A Biomimetic Pinacol Rearrangement: The Baran Approach

Breaking from the Diels-Alder paradigm, the Baran group devised a highly efficient and enantioselective synthesis inspired by the proposed biosynthesis of this compound. This innovative route features a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core from a bicyclo[3.2.1]octane precursor. This strategy circumvents the challenges of controlling facial selectivity in a Diels-Alder reaction and leads to a remarkably concise synthesis of only 11 steps.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key strategic disconnections for each of the discussed total synthesis routes.

Baran_Synthesis Maoecrystal_B (-)-Maoecrystal B Intermediate_1 Bicyclo[2.2.2]octane Maoecrystal_B->Intermediate_1 Late-stage functionalization Intermediate_2 Bicyclo[3.2.1]octane Intermediate_1->Intermediate_2 Pinacol-type Rearrangement Starting_Materials Cyclohexenone & 3-iodo-2-methyl- cyclohex-2-en-1-one Intermediate_2->Starting_Materials Convergent Fragment Coupling

Baran's Biomimetic Pinacol Rearrangement Strategy.

Danishefsky_Synthesis Maoecrystal_B (±)-Maoecrystal B Intermediate_1 Bicyclo[2.2.2]octane Core Maoecrystal_B->Intermediate_1 Functional Group Interconversions Intermediate_2 Linear Precursor Intermediate_1->Intermediate_2 Intramolecular Diels-Alder Starting_Materials 2-Methyl-1,3-cyclohexanedione & 3-chloro-2-methyl- 2-cyclohexen-1-one Intermediate_2->Starting_Materials Fragment Condensation Zakarian_Synthesis Maoecrystal_B (-)-Maoecrystal B Intermediate_1 Bicyclo[2.2.2]octane Intermediate Maoecrystal_B->Intermediate_1 Late-stage Modifications Intermediate_2 Dihydrobenzofuran Intermediate Intermediate_1->Intermediate_2 Intramolecular Diels-Alder Starting_Materials Sesamol Intermediate_2->Starting_Materials C-H Functionalization (Enantioselective)

References

A Researcher's Guide to Maoecrystal V: Synthesis, Analysis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of a reliable analytical standard is a critical first step in preclinical and clinical development. This guide provides a comparative overview of the various total synthesis routes for maoecrystal V, a complex diterpenoid that has garnered significant interest for its unique molecular architecture and initially reported potent cytotoxic activity. This document is intended to aid researchers in selecting or developing an optimal synthetic strategy for obtaining a high-purity maoecrystal V analytical standard.

Initially, it is important to note that searches for "maoecrystal B" did not yield any relevant results in scientific literature. It is highly probable that this is a confusion with the well-documented maoecrystal V, the subject of this guide.

The Enigmatic Bioactivity of Maoecrystal V: A Word of Caution

Maoecrystal V was first isolated from Isodon eriocalyx and was reported to exhibit potent and selective cytotoxicity against HeLa cervical cancer cells. However, subsequent total syntheses and biological evaluations by various research groups have yielded conflicting results. While the initial reports suggested significant anticancer potential, later studies with synthetic maoecrystal V found no significant cytotoxicity against a range of cancer cell lines, including HeLa cells. This discrepancy highlights the critical importance of using well-characterized, high-purity synthetic standards for biological screening to avoid misleading results that can arise from impurities in natural product isolates.

Comparison of Total Synthesis Routes for Maoecrystal V Analytical Standard

The extreme complexity of maoecrystal V has made it a formidable target for synthetic chemists. Several research groups have successfully completed its total synthesis, each employing a unique strategy. The choice of a synthetic route to obtain an analytical standard depends on several factors, including efficiency (overall yield and number of steps), scalability, and stereochemical control. Below is a comparison of the key total synthesis strategies for maoecrystal V.

Lead Scientist(s) Key Strategy Longest Linear Sequence (Steps) Overall Yield (%) Stereochemistry
Yang (2010) Intramolecular Diels-Alder (IMDA) reaction~25Not explicitly statedRacemic
Danishefsky (2012) Intramolecular Diels-Alder (IMDA) reaction with a sulfone-based strategy~30Not explicitly statedRacemic
Zakarian (2014) Intramolecular Diels-Alder (IMDA) reaction with early-stage C-H functionalization24~1.5Enantioselective
Thomson (2014) Intermolecular Diels-Alder reaction and a "west-to-east" assembly~22Not explicitly statedEnantioselective
Baran (2016) Biomimetic late-stage skeletal rearrangement (pinacol-type shift)11~4.5Enantioselective

Experimental Protocols: A Glimpse into the Synthesis of Maoecrystal V

The following is a summarized experimental protocol for a key step in the Baran synthesis, which is notable for its efficiency and novel bond-forming strategies. For a complete and detailed protocol, researchers should refer to the supporting information of the original publication.

Key Step: Convergent Fragment Coupling and Pinacol (B44631) Rearrangement (Baran Synthesis)

This protocol describes the coupling of two advanced fragments followed by a key pinacol rearrangement to construct the core of maoecrystal V.

Materials:

  • Ketone fragment 5

  • Vinyl iodide fragment 6

  • i-PrMgCl·LiCl

  • Anhydrous THF

  • Aqueous HCl

Procedure:

  • To a solution of vinyl iodide 6 in anhydrous THF at -78 °C is added i-PrMgCl·LiCl.

  • After stirring for 1 hour, a solution of ketone 5 in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is then treated with aqueous HCl in THF to induce the pinacol rearrangement.

  • The reaction is monitored by TLC until completion.

  • The product is purified by flash column chromatography on silica (B1680970) gel to yield the rearranged core structure.

Workflow for Cytotoxicity Assessment of Maoecrystal V

Given the conflicting reports on its biological activity, a standardized workflow for assessing the cytotoxicity of newly synthesized maoecrystal V is crucial. The following diagram outlines a general protocol for such an evaluation.

cytotoxicity_workflow Workflow for Cytotoxicity Assessment of Maoecrystal V prep_standard Prepare Maoecrystal V Stock Solution in DMSO treat_cells Treat cells with serial dilutions of Maoecrystal V prep_standard->treat_cells cell_culture Culture HeLa and other Cancer Cell Lines plate_cells Plate cells in 96-well plates cell_culture->plate_cells plate_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT or similar viability assay incubate->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % cell viability vs. control read_absorbance->calc_viability plot_dose_response Plot dose-response curve calc_viability->plot_dose_response calc_ic50 Calculate IC50 value plot_dose_response->calc_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of maoecrystal V.

Signaling Pathways and Mechanism of Action

Due to the conflicting data on its cytotoxicity, the precise mechanism of action and the signaling pathways modulated by maoecrystal V remain unelucidated. Should its bioactivity be confirmed with a reliable analytical standard, further studies would be warranted to investigate its molecular targets. A potential, though unconfirmed, signaling pathway that could be investigated is the induction of apoptosis.

apoptosis_pathway Hypothetical Apoptosis Induction by Maoecrystal V MaoV Maoecrystal V Target Putative Cellular Target(s) MaoV->Target Stress Cellular Stress Target->Stress Mitochondria Mitochondria Stress->Mitochondria CytoC Cytochrome c release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for maoecrystal V-induced apoptosis.

This guide provides a starting point for researchers interested in maoecrystal V. The choice of a synthetic route for obtaining an analytical standard will depend on the specific resources and expertise of the research group. The conflicting reports on its bioactivity underscore the importance of rigorous chemical characterization and standardized biological assays in drug discovery and development.

The Shifting Bioactivity Landscape of Maoecrystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Maoecrystals: From a Celebrated Cytotoxin to a Wnt Signaling Inhibitor

The family of maoecrystal natural products presents a compelling, albeit cautionary, narrative for researchers in drug discovery. Initially lauded for the potent and selective cytotoxic activity of maoecrystal V against HeLa cervical cancer cells, subsequent rigorous investigations have called these preliminary findings into question. This guide provides a comparative overview of the bioactivity of maoecrystal compounds, with a particular focus on the contrasting stories of maoecrystal V and the more recently characterized maoecrystal I, offering valuable insights for researchers, scientists, and drug development professionals.

Maoecrystal V: A Case Study in Reproducibility

Maoecrystal V was first reported to exhibit remarkable inhibitory activity against HeLa cells, with an IC50 value of 0.02 µg/mL, showing significant promise as a potential anticancer agent.[1][2][3] This initial excitement spurred multiple synthetic chemistry groups to undertake the challenging total synthesis of this complex molecule.[4][5]

However, upon successful synthesis and subsequent, more extensive biological evaluation, the initial reports of high cytotoxicity could not be replicated. Multiple independent research groups found that synthetic maoecrystal V displayed little to no activity when screened against a broad panel of cancer cell lines, including HeLa cells. This discrepancy highlights the critical importance of rigorous validation and reproducibility in the field of natural product drug discovery. The current consensus is that the originally observed bioactivity may have been due to impurities in the natural product isolate or variations in the initial assay conditions.

Maoecrystal I: A New Avenue of Bioactivity in Wnt Signaling

In contrast to the story of maoecrystal V, another member of the family, maoecrystal I, has demonstrated verifiable bioactivity as an inhibitor of the Wnt signaling pathway, which is a critical pathway in the development and progression of many cancers, particularly colorectal cancer.

Inhibition of Wnt Signaling

Maoecrystal I was identified as an inhibitor of the Wnt signaling pathway through a dual-luciferase reporter gene assay in HEK293T cells. It was shown to inhibit the pathway in a concentration-dependent manner. Notably, studies suggest that maoecrystal I acts downstream of β-catenin degradation, as it did not affect β-catenin levels in SW480 colon cancer cells.

Antiproliferative Activity

Maoecrystal I has demonstrated selective cytotoxic effects against several colon cancer cell lines while showing weaker effects on normal colon epithelial cells.

Table 1: Bioactivity of Maoecrystal I

CompoundAssayCell LineEndpointIC50 / EffectReference
Maoecrystal IWnt Signaling Reporter AssayHEK293TInhibition of Luciferase Activity10.58 ± 0.82 µM
Maoecrystal ICell ViabilitySW480, HCT116, HT-29 (Colon Cancer)Reduced ViabilityEffective at 20 µM and 40 µM
Maoecrystal ICell ViabilityCCD-841-CoN (Normal Colon)Weak Cytotoxicity
Maoecrystal ICell Cycle AnalysisSW480 (Colon Cancer)Cell Cycle ArrestG2/M Phase Arrest

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., maoecrystal I) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and fresh media containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.

Wnt Signaling (Luciferase Reporter Assay)

This assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

  • Cell Seeding and Transfection: HEK293T cells are seeded in a 24- or 96-well plate. The cells are then co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g., maoecrystal I) for a defined period. Wnt signaling is typically activated by treating the cells with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).

  • Cell Lysis: Following treatment, the cells are washed with PBS and lysed using a passive lysis buffer.

  • Luminescence Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Visualizing the Pathways and Workflows

G Experimental Workflow: Bioactivity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis start Cancer Cell Lines (e.g., SW480, HCT116, HT-29) treatment Incubate with Maoecrystal I start->treatment viability Cell Viability Assay (MTT) treatment->viability wnt Wnt Signaling Assay (Luciferase Reporter) treatment->wnt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 viability->ic50 pathway_inhibition Quantify Pathway Inhibition wnt->pathway_inhibition cycle_arrest Analyze Cell Cycle Distribution cell_cycle->cycle_arrest

Caption: Workflow for assessing the bioactivity of maoecrystal I.

G Simplified Wnt Signaling Pathway Inhibition cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex β-catenin Destruction Complex Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Degrades Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes MaoecrystalI Maoecrystal I MaoecrystalI->TCF_LEF Inhibits (Downstream of β-catenin) beta_catenin_n β-catenin beta_catenin_n->TCF_LEF Activates

Caption: Proposed mechanism of Wnt pathway inhibition by maoecrystal I.

References

Safety Operating Guide

Proper Disposal of Maoecrystal B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal B, a complex diterpenoid natural product, requires careful handling and disposal due to its cytotoxic properties. As a compound belonging to a class of molecules known for their potential to be toxic to cells, stringent safety protocols must be followed to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential information and step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

Hazard Identification and Classification

Key Hazards:

  • Cytotoxicity: Toxic to living cells.

  • Potential for Genotoxicity, Mutagenicity, or Teratogenicity: As with many cytotoxic compounds, there is a potential for damage to genetic material, mutations, or harm to a developing fetus.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound and its waste.

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a fume hood for handling powders or creating solutions.To prevent inhalation of aerosols or fine particles.

Waste Segregation and Containment

Proper segregation of cytotoxic waste is crucial to prevent cross-contamination and ensure it is disposed of correctly.

Waste TypeContainerLabeling
Solid Waste (contaminated gloves, weigh boats, paper towels, etc.)Purple, puncture-resistant container with a lid."Cytotoxic Waste" / "Biohazard" symbol
Liquid Waste (unused solutions, solvent rinses)Labeled, leak-proof, and chemically compatible container."Cytotoxic Liquid Waste", with the full chemical name (this compound) and approximate concentration.
Sharps Waste (contaminated needles, Pasteur pipettes, etc.)Purple, puncture-proof sharps container."Cytotoxic Sharps" / "Biohazard" symbol

Disposal Procedures

Step 1: Immediate Containment at the Point of Generation

  • As soon as a material is identified for disposal (e.g., a contaminated glove or a finished reaction vial), it must be placed into the appropriate, labeled cytotoxic waste container.

  • Do not allow cytotoxic waste to accumulate in general laboratory trash.

Step 2: Decontamination of Work Surfaces

  • After handling this compound, decontaminate all work surfaces (e.g., fume hood sash, benchtops) with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) followed by a laboratory-grade detergent.

  • All cleaning materials (e.g., paper towels) must be disposed of as solid cytotoxic waste.

Step 3: Packaging for Final Disposal

  • Once the primary waste containers are full, they should be securely sealed.

  • Liquid waste containers should have their caps (B75204) tightly secured.

  • Solid waste containers should have their lids firmly closed.

Step 4: Final Disposal Method

  • The only acceptable method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your cytotoxic waste containers.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include double gloving, a lab coat, and eye protection. For larger spills, respiratory protection may be necessary.

  • Contain the Spill:

    • For solid spills: Gently cover the powder with absorbent pads to avoid raising dust.

    • For liquid spills: Surround the spill with absorbent material (e.g., chemical spill pads or vermiculite).

  • Clean the Spill:

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent, followed by a detergent solution.

    • Dispose of all cleaning materials as cytotoxic waste.

  • Report the Spill:

    • Inform your laboratory supervisor and your institution's EHS department about the spill and the cleanup procedure.

Experimental Workflow for Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_containment Immediate Containment cluster_disposal Final Disposal Solid Solid Waste (Gloves, etc.) SolidContainer Purple Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Needles, etc.) SharpsContainer Purple Sharps Container Sharps->SharpsContainer EHS EHS Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway of Cytotoxicity (Generalized)

The exact mechanism of cytotoxicity for this compound may not be fully elucidated. However, many cytotoxic compounds induce cell death through pathways such as apoptosis.

CytotoxicityPathway MaoecrystalB This compound CellularTarget Cellular Target (e.g., DNA, Tubulin) MaoecrystalB->CellularTarget Interacts with StressResponse Cellular Stress Response CellularTarget->StressResponse Induces CaspaseActivation Caspase Activation StressResponse->CaspaseActivation Leads to Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis Executes

Caption: A generalized pathway of drug-induced apoptosis.

References

Personal protective equipment for handling Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for Maoecrystal B is not publicly available. This compound is a complex ent-kaurane diterpene with reported biological activity. Due to the lack of specific toxicity data, it is imperative to handle this compound as a potent pharmaceutical compound with potential cytotoxic, mutagenic, or teratogenic properties. The following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs in a research and development setting.

Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through all potential routes, including inhalation, skin contact, and ingestion. A comprehensive PPE strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

ActivityRecommended Personal Protective Equipment
Unpacking and Storage Double nitrile gloves, disposable gown, safety goggles.[1]
Weighing and Aliquoting (Solid) Powered Air-Purifying Respirator (PAPR), double nitrile gloves, disposable coveralls (e.g., Tyvek), safety goggles, shoe covers.[2]
Solution Preparation Chemical fume hood or glove box, double nitrile gloves, disposable gown, safety goggles. A face shield may be worn over goggles for added protection.[2]
In-vitro/In-vivo Administration Double nitrile gloves, disposable gown, safety goggles or face shield.
Spill Cleanup PAPR or a fit-tested N95 respirator, industrial-thickness gloves over standard nitrile gloves, disposable coveralls, chemical splash goggles, shoe covers.
Waste Disposal Double nitrile gloves, disposable gown, safety goggles.

Operational Plan: Step-by-Step Guidance

A systematic approach is crucial for safely handling potent compounds like this compound. All handling must occur in a designated and restricted area.

Preparation Phase
  • Designated Area: All manipulations of this compound should be performed in a certified chemical fume hood, glove box, or a similar ventilated enclosure to minimize inhalation exposure.[2] The work surface should be covered with a disposable absorbent plastic-backed pad.[1]

  • Equipment Preparation: All necessary equipment (e.g., balances, spatulas, vials, stir plates) should be placed in the containment area before the compound is introduced.

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps) within the handling area.

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling zone.

Handling Phase
  • Weighing and Transferring: When handling solid this compound, use techniques that minimize dust generation, such as gentle scooping. A dedicated, ventilated balance enclosure should be used.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.

Post-Handling Phase
  • Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment used during the handling process with a validated cleaning agent (e.g., a high-pH solution, followed by a water rinse, and then a solvent rinse like 70% ethanol).

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Disposable PPE is considered contaminated and must be disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: Use a chemical spill kit to contain the spill. For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Work from the outside of the spill inward, carefully collecting all contaminated materials.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a standard laboratory disinfectant.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.

  • Segregation: Do not mix cytotoxic waste with other laboratory waste. Use designated, clearly labeled, and puncture-resistant containers.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, absorbent pads, and vials. Place these items in a dedicated, leak-proof cytotoxic waste container, often color-coded purple or yellow with a cytotoxic symbol.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Liquid Waste."

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.

  • Final Disposal: All cytotoxic waste should be collected by a certified hazardous waste disposal service, typically for high-temperature incineration.

Safe Handling Workflow for this compound

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_spill Spill Response cluster_post 3. Post-Handling Phase prep_area Designate & Prepare Handling Area prep_waste Set Up Labeled Waste Containers prep_area->prep_waste don_ppe Don Required PPE prep_waste->don_ppe handle_compound Weighing / Solution Prep in Containment don_ppe->handle_compound spill_check Spill Occurs? handle_compound->spill_check alert Alert Others & Secure Area spill_check->alert Yes decon Decontaminate Surfaces & Equipment spill_check->decon No spill_ppe Don Spill-Specific PPE alert->spill_ppe cleanup Contain & Clean Spill spill_ppe->cleanup spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste cleanup->spill_dispose spill_dispose->decon dispose_waste Dispose of Contaminated Waste in Designated Bins decon->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.